molecular formula C9H16ClNO4 B041064 Methyl N-boc-3-chloro-L-alaninate CAS No. 651035-84-6

Methyl N-boc-3-chloro-L-alaninate

货号: B041064
CAS 编号: 651035-84-6
分子量: 237.68 g/mol
InChI 键: VAUXVOGTPPDPQC-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-boc-3-chloro-L-alaninate is a high-purity, protected chiral amino acid ester of significant value in synthetic organic and medicinal chemistry research. This compound serves as a crucial building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the amine functionality, which is stable under a wide range of conditions but can be cleanly removed under mild acidic conditions, allowing for sequential peptide coupling strategies. The reactive chloride atom on the beta-carbon presents a versatile handle for further synthetic elaboration, enabling nucleophilic substitution reactions to introduce a diverse array of functional groups, such as amines, azides, or thioethers, thereby creating non-proteinogenic amino acid residues. This makes it an indispensable reagent for constructing peptide libraries, developing protease inhibitors, and engineering peptides with enhanced metabolic stability, altered bioavailability, or novel biological activities. The methyl ester group facilitates handling and purification while being readily hydrolyzed if required for further coupling. Researchers utilize this compound extensively in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXVOGTPPDPQC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479475
Record name METHYL N-BOC-3-CHLORO-L-ALANINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651035-84-6
Record name METHYL N-BOC-3-CHLORO-L-ALANINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a protected amino acid derivative, it serves as a versatile intermediate for the synthesis of modified peptides, peptidomimetics, and other complex nitrogen-containing molecules. The presence of a chlorine atom at the β-position offers a reactive handle for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of constrained amino acid analogs. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is typically a white to off-white solid under standard conditions.[1] Its stability is afforded by the tert-butoxycarbonyl (Boc) protecting group on the amine, which prevents unwanted side reactions under many synthetic conditions. Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 651035-84-6
Molecular Formula C₉H₁₆ClNO₄[1]
Molecular Weight 237.68 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98.0% (by NMR)[1]
Predicted Density 1.161 ± 0.06 g/cm³ChemicalBook
Predicted pKa 10.44 ± 0.46ChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297)ChemicalBook
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]

Note: Some physical properties, such as an exact melting point, boiling point, and specific optical rotation, are not consistently reported in publicly available literature and may vary between batches and suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from L-serine. The general workflow involves the conversion of the hydroxyl group of a serine derivative to a chloride, followed by the protection of the amino group.

Logical Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Boc Protection L_Serine L-Serine Serine_ester_HCl L-Serine methyl ester hydrochloride L_Serine->Serine_ester_HCl  Thionyl chloride,  Methanol (B129727) Chloro_alanine_ester_HCl 3-Chloro-L-alanine methyl ester hydrochloride Serine_ester_HCl->Chloro_alanine_ester_HCl  Thionyl chloride,  Dichloromethane Target_compound This compound Chloro_alanine_ester_HCl->Target_compound  Di-tert-butyl dicarbonate (B1257347) (Boc)₂O,  Base (e.g., NaHCO₃),  THF/Water

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride from L-serine

This protocol is adapted from a patented method for the synthesis of the precursor.

  • Esterification: L-serine is added to methanol and the mixture is cooled to 5-10 °C. Thionyl chloride is added dropwise while maintaining the temperature. After the addition, the reaction is heated to around 38 °C and stirred for approximately 48 hours. The product, L-serine methyl ester hydrochloride, is isolated by cooling, crystallization, and filtration.

  • Chlorination: The L-serine methyl ester hydrochloride is dissolved in a solvent such as dichloromethane. Thionyl chloride is then added dropwise. The reaction is conducted with staged temperature control, for instance, reacting for a few hours at 30-35 °C, then increasing the temperature in stages up to around 60 °C over several hours. After the reaction is complete, the mixture is cooled, and water is added to separate the layers. The aqueous phase, containing the desired 3-chloro-L-alanine methyl ester hydrochloride, is then cooled to induce crystallization, followed by filtration and drying.

Step 2: N-Boc Protection of 3-chloro-L-alanine methyl ester hydrochloride

This is a general procedure for the N-Boc protection of amino acid methyl ester hydrochlorides.

  • The 3-chloro-L-alanine methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 1:1 ratio).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium bicarbonate (NaHCO₃) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 10 hours.

  • After the reaction, the THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[1]

¹H NMR (Proton Nuclear Magnetic Resonance)

  • δ ~ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

  • δ ~ 3.7-3.9 ppm (multiplet, 2H): Methylene (B1212753) protons (CH₂) adjacent to the chlorine atom. Diastereotopic protons may exhibit complex splitting.

  • δ ~ 3.75 ppm (singlet, 3H): Methyl ester protons (OCH₃).

  • δ ~ 4.5-4.7 ppm (multiplet, 1H): The α-proton (CH) coupled to the adjacent methylene protons and the NH proton.

  • δ ~ 5.0-5.5 ppm (broad singlet or doublet, 1H): The NH proton of the carbamate (B1207046).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ ~ 28.3 ppm: Methyl carbons of the Boc group.

  • δ ~ 45-47 ppm: Methylene carbon (CH₂Cl).

  • δ ~ 52-54 ppm: The α-carbon (CH).

  • δ ~ 52.5 ppm: Methyl ester carbon (OCH₃).

  • δ ~ 80.5 ppm: Quaternary carbon of the Boc group.

  • δ ~ 155.5 ppm: Carbonyl carbon of the Boc group.

  • δ ~ 170.0 ppm: Carbonyl carbon of the methyl ester.

FT-IR (Fourier-Transform Infrared Spectroscopy)

  • ~3350 cm⁻¹: N-H stretching of the carbamate.

  • ~2980 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1745 cm⁻¹: C=O stretching of the ester.

  • ~1710 cm⁻¹: C=O stretching of the carbamate (Boc group).

  • ~1510 cm⁻¹: N-H bending and C-N stretching (Amide II band).

  • ~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) The fragmentation pattern in mass spectrometry would likely show characteristic losses corresponding to the functional groups present.

  • Loss of the Boc group: A significant fragmentation pathway would be the loss of the tert-butoxycarbonyl group or parts of it (e.g., loss of isobutylene, 56 Da).

  • Loss of the methoxy (B1213986) group: Cleavage of the methyl ester can result in the loss of a methoxy radical (·OCH₃, 31 Da).

  • Loss of the entire ester group: Fragmentation may also involve the loss of the carbomethoxy group (·COOCH₃, 59 Da).

  • Alpha-cleavage: Cleavage of the bond between the α-carbon and the β-carbon is also a possible fragmentation pathway.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. The Boc protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

Key Reactions and Applications

1. Synthesis of Aziridines: The compound is a key precursor for the synthesis of N-Boc-aziridine-2-carboxylic acid methyl ester. Treatment with a base can induce an intramolecular nucleophilic substitution, where the nitrogen of the carbamate attacks the β-carbon, displacing the chloride and forming the strained three-membered aziridine (B145994) ring. This is a valuable transformation as aziridines are important building blocks in organic synthesis.

G start This compound product N-Boc-aziridine-2-carboxylic acid methyl ester start->product  Base (e.g., NaH)

Caption: Intramolecular cyclization to form an aziridine.

2. Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of novel and unnatural amino acids. These modified amino acids can then be incorporated into peptides to alter their conformation, stability, and biological activity.

3. Synthesis of Constrained Amino Acids: By serving as a precursor to aziridines or through other cyclization strategies, this compound is used in the synthesis of conformationally constrained amino acids. These are valuable tools in drug design as they can lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Role in Drug Development: This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). It is not typically involved in signaling pathways itself but is instrumental in creating molecules that are designed to interact with biological targets. The ability to introduce diverse functionalities and conformational constraints makes it a valuable tool for structure-activity relationship (SAR) studies in the drug discovery process.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the realm of medicinal chemistry and peptide science. Its key features—the acid-labile Boc protecting group and the reactive β-chloro substituent—provide chemists with a powerful tool for creating novel amino acid derivatives, constrained peptides, and other complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of new therapeutic agents.

References

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 651035-84-6

This technical guide provides a comprehensive overview of Methyl N-boc-3-chloro-L-alaninate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Properties

This compound is a derivative of the amino acid L-alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxyl terminus. The key structural feature is the chlorine atom at the 3-position, which makes it a valuable intermediate for introducing modifications in peptide synthesis and other organic syntheses.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 651035-84-6[2]
Molecular Formula C₉H₁₆ClNO₄[3]
Molecular Weight 237.68 g/mol [3]
IUPAC Name methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]
Appearance White to off-white solid[3]
Purity ≥98.0% (by NMR)[3]
Storage Conditions Store at -20°C for long-term, 4°C for short-term[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The overall transformation from L-serine to this compound can be depicted as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Chlorination L-Serine L-Serine L-Serine_methyl_ester_HCl L-Serine methyl ester hydrochloride L-Serine->L-Serine_methyl_ester_HCl SOCl2, MeOH Reflux N-Boc-L-serine_methyl_ester N-Boc-L-serine methyl ester L-Serine_methyl_ester_HCl->N-Boc-L-serine_methyl_ester (Boc)2O, Base CH2Cl2 Target_Compound Methyl N-boc-3-chloro- L-alaninate N-Boc-L-serine_methyl_ester->Target_Compound SOCl2, Pyridine (B92270) (Appel Reaction variant)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of L-Serine methyl ester hydrochloride (Analogous Procedure)

  • Materials: L-Serine, Methanol (B129727) (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-Serine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude L-Serine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-serine methyl ester (Analogous Procedure)

  • Materials: L-Serine methyl ester hydrochloride, Dichloromethane (B109758) (DCM), Triethylamine (B128534) (TEA) or another suitable base, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Procedure:

    • Suspend the crude L-Serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).

    • Cool the suspension to 0°C.

    • Add triethylamine (TEA) (2.2 eq.) dropwise to neutralize the hydrochloride.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with a suitable solvent like methyl tert-butyl ether and filter to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure N-Boc-L-serine methyl ester as a colorless oil.

Step 3: Synthesis of this compound (Analogous Procedure)

  • Materials: N-Boc-L-serine methyl ester, Thionyl chloride (SOCl₂), Pyridine (anhydrous).

  • Procedure:

    • Dissolve N-Boc-L-serine methyl ester (1.0 eq.) in anhydrous dichloromethane or another suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add anhydrous pyridine (1.2 eq.).

    • Add thionyl chloride (1.2 eq.) dropwise to the stirred solution. A mild exotherm may be observed.

    • Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding crushed ice or cold water.

    • Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical and Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the structure.[3] The expected spectroscopic characteristics, based on its structure and data from analogous compounds like Boc-L-alanine methyl ester, are summarized below.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Fragment Ions
¹H NMR δ (ppm): ~5.0-5.3 (d, 1H, NH), ~4.4-4.6 (m, 1H, α-CH), ~3.8-4.0 (m, 2H, β-CH₂Cl), 3.75 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~170 (C=O, ester), ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~55 (α-CH), ~53 (OCH₃), ~45 (β-CH₂Cl), ~28 (CH₃, Boc)
FT-IR ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch), ~1745 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1510 (N-H bend), ~750 (C-Cl stretch)
Mass Spec. Predicted m/z for C₉H₁₆ClNO₄: 237.07 (M⁺), 181.09 ([M-C₄H₈]⁺), 138.04 ([M-Boc]⁺)

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the chloro-substituent, which can be displaced by various nucleophiles to introduce a wide range of functionalities.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in peptide synthesis. The Boc-protected amine and the methyl ester-protected carboxyl group allow for its use in standard peptide coupling protocols. The 3-chloro group can be retained in the final peptide or used as a handle for further modifications.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling cluster_2 Step 3: Further Elongation or Cleavage Boc_AA Boc-Amino Acid-Resin Free_Amine_AA H-Amino Acid-Resin Boc_AA->Free_Amine_AA TFA/DCM Coupled_Peptide Boc-Cl-Ala-Amino Acid-Resin Free_Amine_AA->Coupled_Peptide Target_Compound Methyl N-boc-3-chloro- L-alaninate Target_Compound->Coupled_Peptide Coupling Agent (e.g., HATU, DIC) Final_Peptide Modified Peptide Coupled_Peptide->Final_Peptide Repeat or Cleave from resin

Caption: General workflow for incorporating the alaninate (B8444949) into a peptide chain.

Synthesis of Enzyme Inhibitors and Antiviral Agents

Derivatives of 3-chloro-alanine are known intermediates in the synthesis of various biologically active molecules. For instance, they can be utilized in the synthesis of inhibitors for enzymes like Clostridium histolyticum collagenase.[4] While direct evidence for the use of the title compound is scarce, its structure makes it a suitable precursor for creating analogues of antiviral drugs, such as Lopinavir, or other therapeutic agents where a modified alanine (B10760859) residue is required.[5]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Methyl N-boc-3-chloro-L-alaninate, a valuable chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound is a protected amino acid derivative. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, preventing unwanted reactions during synthesis. The methyl ester protects the carboxylic acid group, and the chlorine atom at the beta-position provides a site for nucleophilic substitution, making it a versatile intermediate for the synthesis of various modified amino acids and complex molecules.

PropertyValue
IUPAC Name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-chloropropanoate
CAS Number 651035-84-6
Molecular Formula C₉H₁₆ClNO₄
Molecular Weight 237.68 g/mol
Canonical SMILES COC(=O)C(CCl)NC(=O)OC(C)(C)C
Appearance White to off-white solid
Purity (typical) ≥95%
Storage Conditions Store at -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The overall synthetic pathway involves three key transformations:

  • Esterification of the carboxylic acid group of L-serine.

  • Protection of the amino group with a Boc protecting group.

  • Chlorination of the primary hydroxyl group.

The following sections provide detailed experimental protocols for each of these steps.

Synthesis Workflow

Synthesis_Workflow L_Serine L-Serine Serine_Ester L-Serine Methyl Ester Hydrochloride L_Serine->Serine_Ester  SOCl₂, MeOH (Esterification)   Boc_Serine_Ester N-Boc-L-Serine Methyl Ester Serine_Ester->Boc_Serine_Ester  Boc₂O, Base (Boc Protection)   Final_Product Methyl N-boc-3-chloro- L-alaninate Boc_Serine_Ester->Final_Product  Chlorinating Agent (e.g., Appel Reaction) (Chlorination)  

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure describes the esterification of L-serine using thionyl chloride in methanol (B129727).

  • Materials:

    • L-Serine

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Suspend L-serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

  • Quantitative Data:

    • Yield: Typically high, often quantitative.

Step 2: Synthesis of N-Boc-L-Serine Methyl Ester

This protocol details the protection of the amino group of L-serine methyl ester hydrochloride with a Boc group.

  • Materials:

  • Procedure:

    • Dissolve or suspend L-serine methyl ester hydrochloride in the chosen solvent.

    • Cool the mixture to 0 °C.

    • Add the base to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-Boc-L-serine methyl ester.

  • Quantitative Data:

    • Yield: Generally high, often exceeding 85%.

Step 3: Synthesis of this compound (Chlorination)

The chlorination of the primary alcohol of N-Boc-L-serine methyl ester can be achieved using various reagents. The Appel reaction is a common and effective method.

  • Materials:

  • Procedure (Appel Reaction Conditions):

    • Dissolve N-Boc-L-serine methyl ester and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of carbon tetrachloride in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.

    • The crude product is typically purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

  • Quantitative Data:

    • Yield: The yield for this step can vary depending on the specific conditions and scale but is generally good.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepStarting MaterialProductReagentsTypical Yield
1. EsterificationL-SerineL-Serine Methyl Ester HydrochlorideSOCl₂, MeOH>95%
2. Boc ProtectionL-Serine Methyl Ester HydrochlorideN-Boc-L-Serine Methyl EsterBoc₂O, Base~85-95%
3. Chlorination (Appel Reaction)N-Boc-L-Serine Methyl EsterThis compoundPPh₃, CCl₄Good

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group manipulations. The protection of the more reactive amino and carboxylic acid groups allows for the selective transformation of the hydroxyl group.

Logical_Relationships cluster_0 Functional Group Protection cluster_1 Key Transformation cluster_2 Purification Esterification Esterification Boc Protection Boc Protection Esterification->Boc Protection Enables selective N-protection Chlorination Chlorination Boc Protection->Chlorination Prevents side reactions at the amine Purification Column Chromatography Chlorination->Purification Isolates final product

Caption: Logical flow of the synthesis strategy.

This technical guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and safety information.

Methyl N-boc-3-chloro-L-alaninate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Methyl N-boc-3-chloro-L-alaninate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below, providing a clear reference for experimental design and analysis.

PropertyValueCitations
Molecular Weight237.68 g/mol [1][2][3]
Molecular FormulaC₉H₁₆ClNO₄[2][4]

Experimental Protocols

Detailed experimental protocols involving this compound are typically proprietary to the research institution or pharmaceutical company conducting the synthesis. The general application of this compound serves as a protected amino acid building block. In a typical synthetic workflow, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine, which is then available for subsequent coupling reactions, such as peptide bond formation. The chloro-substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.

cluster_backbone Alaninate Backbone cluster_protecting_group Protecting Group alpha_carbon {α-Carbon}|{Chiral Center} methyl_ester Methyl Ester -COOCH₃ alpha_carbon:f0->methyl_ester Ester Linkage chloro_group Chloromethyl Group -CH₂Cl alpha_carbon:f0->chloro_group C-C Bond boc_group Boc Group N-tert-butoxycarbonyl alpha_carbon:f0->boc_group Amide Bond

Functional group connectivity in this compound.

References

Methyl N-boc-3-chloro-L-alaninate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the amino acid L-alanine, it incorporates both a chlorine atom and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile intermediate for the synthesis of modified peptides, unnatural amino acids, and various heterocyclic compounds. The presence of the chloro-substituent at the β-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and analytical data to support its use in research and development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is soluble in organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). Key physical and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆ClNO₄[1]
Molecular Weight 237.68 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 651035-84-6
Purity (by NMR) ≥98.0%[1]
Predicted Density 1.161 ± 0.06 g/cm³
Predicted pKa 10.44 ± 0.46
Storage Conditions Long-term at -20°C (3 years), Short-term at 4°C (2 years)[1]

Synthesis and Purification

The most common synthetic route to this compound involves the chlorination of its precursor, N-Boc-L-serine methyl ester. This transformation is typically achieved using a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the chlorination of β-hydroxy amino acid derivatives.

Materials:

  • N-Boc-L-serine methyl ester

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-Boc-L-serine methyl ester in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, a base like pyridine can be added to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of ethyl acetate and hexane)

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start N-Boc-L-serine methyl ester Dissolution Dissolve in anhydrous DCM Cool to 0 °C Start->Dissolution Chlorination Add Thionyl Chloride (SOCl₂) dropwise Dissolution->Chlorination Reaction Stir at 0 °C to room temperature Chlorination->Reaction Workup Quench with NaHCO₃ Separate organic layer Reaction->Workup Extraction Extract aqueous layer with DCM Workup->Extraction Washing Wash with water and brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Concentrate Washing->Drying Crude_Product Crude this compound Drying->Crude_Product Column_Prep Prepare Silica Gel Column Crude_Product->Column_Prep Loading Load crude product Column_Prep->Loading Elution Elute with Ethyl Acetate/Hexane Loading->Elution TLC_Analysis Monitor fractions by TLC Elution->TLC_Analysis Combine_Concentrate Combine pure fractions Concentrate TLC_Analysis->Combine_Concentrate Pure_Product Pure this compound Combine_Concentrate->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] While specific peak assignments are not provided in the available documentation, a general protocol for NMR analysis is described below.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.

G NMR Analysis Workflow Sample Pure this compound Dissolve Dissolve in deuterated solvent (e.g., CDCl₃) Sample->Dissolve Acquire Acquire ¹H and ¹³C NMR spectra Dissolve->Acquire Process Process spectra (FT, phasing, baseline correction) Acquire->Process Analyze Analyze chemical shifts, multiplicities, coupling constants, and integrations Process->Analyze Confirm Structure Confirmation Analyze->Confirm

Caption: General workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the compound's identity.

Stability and Reactivity

The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The chloro-substituent at the β-position is susceptible to nucleophilic displacement, which is a key aspect of its utility in synthesis. The compound should be stored at low temperatures to ensure long-term stability.[1]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and research compounds.[2] Its chirality and functional handles allow for the stereoselective synthesis of complex molecules with potential therapeutic applications. The ability to introduce a wide range of substituents at the β-position via nucleophilic substitution of the chloride makes it a versatile tool for generating libraries of compounds for drug screening and lead optimization.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, purification, and analysis of this compound. The detailed protocols and compiled data are intended to support researchers and drug development professionals in the effective utilization of this important synthetic building block. Adherence to the described experimental procedures will facilitate the reliable preparation and characterization of this compound for its application in the synthesis of novel molecules with potential biological activity.

References

Technical Guide: Methyl N-(tert-Butoxycarbonyl)-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate. The information is intended to support researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identification and Properties

Methyl N-boc-3-chloro-L-alaninate is a chiral building block commonly utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Its structure combines a protected amino group (Boc) and a reactive chloromethyl side chain, making it a versatile precursor for further chemical modifications.

PropertyValueSource
CAS Number 651035-84-6ChemicalBook
Molecular Formula C₉H₁₆ClNO₄ChemicalBook
Molecular Weight 237.68 g/mol ChemicalBook
IUPAC Name methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-chloropropanoateFluorochem
Synonyms This compound, (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoateChemicalBook
Appearance No data availableN/A
Purity ≥98%Fluorochem

Safety and Hazard Information

The following tables summarize the known safety and hazard information for this compound. It is imperative to handle this compound in accordance with good laboratory practices and to consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3GHS07WarningH335: May cause respiratory irritation

Data sourced from Fluorochem.

Precautionary Statements
TypeCodeStatement
PreventionP260Do not breathe dust/fume/gas/mist/vapours/spray.
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing and eye/face protection.
ResponseP301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
ResponseP301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
ResponseP303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Data sourced from Fluorochem.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Data sourced from ChemicalBook.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

AspectRecommendation
Handling Handle in a well-ventilated place. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.

Data sourced from ChemicalBook.

Experimental Protocol: Synthesis of N-Boc-L-aziridine-2-carboxylate Methyl Ester

The following is a representative experimental protocol illustrating a potential synthetic application of this compound. This procedure describes the base-mediated intramolecular cyclization to form the corresponding aziridine.

Objective: To synthesize Methyl N-(tert-butoxycarbonyl)-L-aziridine-2-carboxylate from Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate.

Materials:

  • Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material under an inert atmosphere of nitrogen. The solution is cooled to 0 °C using an ice bath.

  • Addition of Base: Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product, Methyl N-(tert-butoxycarbonyl)-L-aziridine-2-carboxylate, can be further purified by column chromatography on silica (B1680970) gel if necessary. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams

The following diagrams illustrate key aspects of handling and synthesis.

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_response First Aid Response H302 H302 Harmful if swallowed Ingestion Ingestion Rinse mouth, seek immediate medical attention H302->Ingestion H315 H315 Causes skin irritation Skin Skin Contact Wash with soap and water, remove contaminated clothing H315->Skin H319 H319 Causes serious eye irritation Eye Eye Contact Rinse with water for 15 minutes, seek medical attention H319->Eye H335 H335 May cause respiratory irritation Inhalation Inhalation Move to fresh air, provide oxygen if needed, seek medical attention H335->Inhalation

Caption: Hazard identification and corresponding first aid measures.

Experimental_Workflow start Start: Dissolve Reactant in THF cool Cool to 0 °C start->cool add_base Add Potassium tert-butoxide cool->add_base react Stir at 0 °C, then warm to RT add_base->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

References

Unveiling the Synthetic Utility of Methyl N-boc-3-chloro-L-alaninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. While not possessing a known intrinsic biological mechanism of action, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of non-natural amino acids and peptidomimetics. This technical guide elucidates the core function of this compound as a precursor in chemical synthesis, focusing on its reactivity in nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to empower researchers in leveraging this compound for their synthetic endeavors.

Core Concept: A Versatile Electrophile for Amino Acid Diversification

This compound is a protected amino acid derivative featuring a reactive C-Cl bond at the β-position. The electron-withdrawing nature of the adjacent carbonyl group and the stereodefined center make it an ideal substrate for SN2 reactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions at the amine, ensuring that chemical transformations occur selectively at the 3-position.

The primary "mechanism of action" for this compound in a synthetic context is its function as an electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the β-position of the alanine (B10760859) scaffold, leading to the creation of novel amino acid derivatives with tailored properties.

Applications in Synthesis

The primary application of this compound is in the synthesis of β-substituted L-alanine derivatives. These non-canonical amino acids are crucial components in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.

A key transformation is the reaction with sodium azide (B81097) to produce Methyl N-boc-3-azido-L-alaninate. This azido-containing amino acid is a valuable precursor for the synthesis of triazole-containing compounds through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".

Experimental Protocols

Synthesis of Methyl N-boc-3-azido-L-alaninate

This protocol details the nucleophilic substitution of the chloride in this compound with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl N-boc-3-azido-L-alaninate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 12-24 hours
Reaction Temperature 60-70 °C

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations involving this compound.

Nucleophilic_Substitution start This compound product β-Substituted Alanine Derivative start->product SN2 Reaction nucleophile Nucleophile (e.g., N₃⁻, RS⁻, R₂N⁻) nucleophile->product

Figure 1: General Nucleophilic Substitution Pathway

Azide_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve this compound in DMF add_azide Add Sodium Azide start->add_azide heat Heat to 60-70°C with Stirring add_azide->heat cool Cool to Room Temperature heat->cool Reaction Complete (TLC) extract Extract with Ethyl Acetate and Water cool->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography (if necessary) dry->purify final_product final_product purify->final_product Final Product

Figure 2: Experimental Workflow for Azide Synthesis

Conclusion

This compound serves as a pivotal synthetic intermediate, enabling the facile introduction of a wide range of functionalities at the β-position of L-alanine. Its predictable reactivity through an SN2 mechanism makes it a reliable tool for medicinal chemists and synthetic researchers. The conversion to its azido (B1232118) derivative, a key precursor for click chemistry, further highlights its importance in the construction of complex and biologically relevant molecules. This guide provides the fundamental knowledge and practical protocols to effectively utilize this versatile building block in drug discovery and development programs.

Spectroscopic Profile of Methyl N-boc-3-chloro-L-alaninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl N-boc-3-chloro-L-alaninate (C₉H₁₆ClNO₄, CAS: 651035-84-6). Due to the limited availability of published spectra for this specific compound, this guide presents predicted and analogous data based on the closely related and well-characterized compound, Methyl N-boc-L-alaninate. This information is intended to serve as a valuable reference for researchers in the fields of synthetic chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the expected and analogous spectroscopic data for this compound. The data for the analogue, Methyl N-boc-L-alaninate, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.0-5.2dNH
~4.4-4.6mα-CH
~3.8-4.0mβ-CH₂Cl
3.73sOCH₃
1.45sC(CH₃)₃

Table 2: ¹H NMR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
5.06br-NH
4.34m-α-CH
3.70s-OCH₃
1.40s-C(CH₃)₃
1.38d7.2CH₃ (Alanine)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-172C=O (Ester)
~155C=O (Boc)
~80C(CH₃)₃
~55α-CH
~52OCH₃
~45-50β-CH₂Cl
~28C(CH₃)₃

Table 4: ¹³C NMR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate [1]

Chemical Shift (δ, ppm)Assignment
172.6, 170.8C=O
155.0C=O (Boc)
79.8C(CH₃)₃
52.4OCH₃
49.4α-CH
28.4C(CH₃)₃
18.5CH₃ (Alanine)
Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3350-3400N-H Stretch
~2980C-H Stretch (Aliphatic)
~1745C=O Stretch (Ester)
~1700C=O Stretch (Carbamate)
~1510N-H Bend
~1250, ~1160C-O Stretch
~700-800C-Cl Stretch

Table 6: IR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate [1]

Wavenumber (cm⁻¹)Functional Group
3378N-H Stretch
1745C=O Stretch (Ester)
1699Amide I (C=O Stretch)
1510Amide II (N-H Bend)
Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for this compound

m/zIon
238.08[M+H]⁺
260.06[M+Na]⁺
182.09[M-C₄H₉O₂]⁺
138.03[M-Boc+H]⁺

Table 8: Mass Spectrometry Data for Analogue: Methyl N-boc-L-alaninate [1]

m/zIon
294[M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The data is collected in positive or negative ion mode, depending on the desired adduct ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the signaling pathways involved in compound characterization.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Compound Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Analysis Spectral Analysis & Peak Assignment Data_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Molecule Molecular Structure (this compound) Proton_NMR ¹H NMR (Proton Environment) Molecule->Proton_NMR provides info on Carbon_NMR ¹³C NMR (Carbon Skeleton) Molecule->Carbon_NMR provides info on IR_Data IR Spectrum (Functional Groups) Molecule->IR_Data provides info on MS_Data Mass Spectrum (Molecular Weight & Fragmentation) Molecule->MS_Data provides info on

Caption: Relationship between spectroscopic data and molecular structure.

References

An In-depth Technical Guide to the Potential Applications of Methyl N-boc-3-chloro-L-alaninate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate is a chiral building block with significant potential in medicinal chemistry. Its unique trifunctional nature, possessing a protected amine, a methyl ester, and a reactive alkyl chloride, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This technical guide explores the core applications of this compound, focusing on its role in the development of novel therapeutic agents. We will delve into its use in the synthesis of modified peptides, enzyme inhibitors, and other heterocyclic compounds of medicinal interest. This guide will provide a comprehensive overview of its synthetic utility, present quantitative data on the biological activity of derived compounds, and offer detailed experimental protocols.

Introduction: The Versatility of a Trifunctional Building Block

In the landscape of drug discovery, the development of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties is paramount. Chiral building blocks play a crucial role in this process, enabling the synthesis of stereochemically defined drug candidates. This compound stands out as a particularly valuable synthon due to the orthogonal reactivity of its functional groups.

The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its selective deprotection under acidic conditions, facilitating peptide bond formation or other N-functionalization reactions. The methyl ester provides a handle for hydrolysis or amidation to introduce further diversity. Most importantly, the C-3 chloro substituent serves as a key electrophilic center for intramolecular cyclizations or nucleophilic displacements, enabling the construction of unique and sterically constrained scaffolds.

This guide will highlight the strategic application of this building block in the synthesis of bioactive molecules, providing researchers with the necessary information to leverage its potential in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 651035-84-6[1]
Molecular Formula C₉H₁₆ClNO₄[1]
Molecular Weight 237.68 g/mol [1]
Appearance Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

Key Applications in Medicinal Chemistry

Synthesis of Aziridine-2-carboxylates: Precursors to Bioactive Molecules

One of the most powerful applications of this compound is its use as a precursor for the synthesis of N-Boc-aziridine-2-carboxylate methyl ester. The intramolecular cyclization reaction, typically induced by a base, proceeds via a nucleophilic attack of the deprotonated amine onto the carbon bearing the chloro group.

This transformation is of significant interest as aziridines are highly versatile intermediates in organic synthesis. The strained three-membered ring can be selectively opened by various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of non-natural amino acids, β-lactams, and other complex nitrogen-containing heterocycles. These scaffolds are frequently found in biologically active compounds, including antiviral and anticancer agents.

Aziridine_Synthesis start This compound intermediate Deprotonated Intermediate start->intermediate Base (e.g., NaH) product N-Boc-aziridine-2-carboxylate methyl ester intermediate->product Intramolecular SN2 cyclization bioactive Bioactive Molecules (e.g., Antivirals, Anticancer agents) product->bioactive Nucleophilic Ring Opening

Fig. 1: Synthesis of bioactive molecules from aziridines.
Building Block for Modified Peptides and Enzyme Inhibitors

The presence of the chloro substituent in this compound allows for its incorporation into peptides to create modified analogs with unique properties. The chloro group can act as a handle for post-synthetic modification or can itself contribute to biological activity.

An important application lies in the synthesis of enzyme inhibitors. The chloro-alanine moiety can act as a "warhead" that covalently modifies the active site of target enzymes, leading to irreversible inhibition. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including proteases and racemases.

A notable example is the synthesis of phosphonopeptide derivatives. β-chloro-L-alanine has been utilized as a key component in the synthesis of compounds with antibacterial activity. For instance, the dipeptide β-chloro-L-alanyl-β-chloro-L-alanine has demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

CompoundTarget OrganismMIC₉₀ (mg/L)Reference
β-chloro-L-alanyl-β-chloro-L-alanineMRSA4[3]
Potential in Anticancer and Neuroprotective Drug Discovery

Derivatives of β-Chloro-L-alanine have been explored for their potential in the development of anticancer and neuroprotective agents.[4] The ability of the chloro-alanine moiety to mimic natural amino acids allows these compounds to be recognized by cellular transport systems and enzymes, while the chloro group provides a site for covalent interaction with biological targets.

For instance, compounds that can selectively inhibit enzymes crucial for cancer cell proliferation or survival are of great interest. Similarly, in the context of neurodegenerative diseases, molecules that can modulate the activity of enzymes involved in neuronal signaling or apoptosis could offer therapeutic benefits.

One of the key signaling pathways often dysregulated in cancer is the Wnt/β-catenin pathway. Inhibition of this pathway is a major focus of anticancer drug discovery. Small molecules that can interfere with the protein-protein interactions or enzymatic activities within this cascade are highly sought after. While a direct link between this compound and Wnt pathway inhibitors has not been definitively established, its potential as a scaffold for generating diverse chemical libraries makes it a promising starting point for screening campaigns against such targets.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Binding Nucleus Nucleus BetaCatenin->Nucleus TargetGenes Target Gene Expression TCF->TargetGenes Activation Synthesis_Workflow start Boc-L-serine step1 Esterification (DBU, Benzyl bromide) start->step1 product1 Boc-L-Serine Benzyl Ester step1->product1 step2 Chlorination (Trichloroacetonitrile, PPh₃) product1->step2 product2 Boc-β-chloro-L-alanine Benzyl Ester step2->product2 step3 Hydrogenolysis (H₂, Pd/C) product2->step3 final_product Boc-β-chloro-L-alanine step3->final_product

References

The Pivotal Role of Methyl N-boc-3-chloro-L-alaninate in Antiviral Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents, most notably in the development of direct-acting antiviral (DAA) therapies for Hepatitis C. Its unique structural features, including a protected amine and a reactive chloro group, make it an invaluable intermediate for constructing the intricate molecular architectures of potent protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, properties, and application of this compound, with a particular focus on its role in the production of the HCV NS3/4A protease inhibitors, Boceprevir and Telaprevir (B1684684). Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and biological pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The advent of direct-acting antivirals has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection. At the heart of these therapeutic advancements are complex small molecules designed to inhibit key viral enzymes essential for replication. This compound (CAS: 651035-84-6) is a key drug intermediate that has played a important role in the synthesis of several of these life-saving medications.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a chlorine atom at the 3-position of the L-alanine methyl ester scaffold provides a versatile platform for asymmetric synthesis and peptide coupling reactions.

This guide will explore the chemical properties, synthesis, and, most importantly, the application of this intermediate in the construction of antiviral drugs. A detailed examination of its incorporation into the synthetic routes of Boceprevir and Telaprevir will be provided, alongside relevant experimental methodologies and quantitative data to aid in laboratory applications.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₉H₁₆ClNO₄ and a molecular weight of 237.68 g/mol . The Boc protecting group is crucial for peptide synthesis, as it prevents unwanted side reactions at the amino group while allowing for controlled deprotection under acidic conditions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 651035-84-6
Molecular Formula C₉H₁₆ClNO₄
Molecular Weight 237.68 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

The synthesis of this compound typically starts from L-serine, which undergoes esterification followed by chlorination and Boc-protection.

Application in the Synthesis of HCV Protease Inhibitors

This compound is a important precursor in the synthesis of peptidomimetic HCV NS3/4A protease inhibitors. The chloro-alanine moiety serves as a key electrophile for the introduction of various side chains and for the construction of the core scaffold of these antiviral agents.

Role in the Synthesis of Boceprevir

Boceprevir (Victrelis™) is a first-generation HCV NS3/4A protease inhibitor.[3] The synthesis of Boceprevir involves the coupling of a bicyclo[3.1.0]proline derivative with a complex side chain derived from this compound. While specific, detailed public-domain protocols starting from this exact intermediate are scarce, the general synthetic strategy involves the nucleophilic displacement of the chloride by a suitable amine, followed by a series of peptide couplings and modifications to build the final drug molecule.[4]

Role in the Synthesis of Telaprevir

Telaprevir (Incivek™) is another potent HCV NS3/4A protease inhibitor whose synthesis can utilize derivatives of chloro-alanine.[5] Similar to the synthesis of Boceprevir, the chloro-substituent on the alaninate (B8444949) derivative provides a reactive handle for the introduction of key structural motifs necessary for potent enzymatic inhibition.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving intermediates like this compound. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

General Protocol for Peptide Coupling

This protocol describes a typical solution-phase peptide coupling reaction where an N-Boc protected amino acid is coupled with an amino ester.

Materials:

  • N-Boc-protected amino acid (e.g., N-Boc-L-tert-leucine) (1.0 eq)

  • This compound (after deprotection of the Boc group to yield the free amine) or a similar amino ester hydrochloride (1.0 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.1 eq)

  • Base (e.g., DIPEA, NMM) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the N-Boc-protected amino acid and the coupling agent in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amino ester hydrochloride in the anhydrous solvent and add the base to neutralize the salt and generate the free amine.

  • Slowly add the activated amino acid solution to the free amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Quantitative Data for Peptide Coupling Reactions

Coupling ReagentSolventReaction Time (h)Typical Yield (%)
HATU DMF2 - 685 - 95
HBTU DMF4 - 1280 - 90
EDC/HOBt DCM12 - 2470 - 85

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mechanism of Action of Derived Drugs: HCV NS3/4A Protease Inhibition

Boceprevir and Telaprevir, synthesized using intermediates derived from this compound, are potent inhibitors of the HCV NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a step that is essential for viral replication.[6]

The drugs act as peptidomimetics, mimicking the natural substrate of the protease. They bind to the active site of the NS3/4A protease, forming a reversible covalent bond with the catalytic serine residue (Ser139).[7] This inhibition blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.[1]

Signaling Pathway and Experimental Workflow Diagrams

HCV_Replication_and_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Processes Inhibition Inhibition Replication_Complex Replication Complex Viral_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Boceprevir Boceprevir / Telaprevir (Derived from Intermediate) Boceprevir->NS3_4A Binds to active site Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Intermediate1 Alanine Derivative Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Free Amine Intermediate Step2->Intermediate2 Step3 Peptide Coupling (with another amino acid/peptide fragment) Intermediate2->Step3 Intermediate3 Elongated Peptide Chain Step3->Intermediate3 Step4 Further Modifications & Purification Intermediate3->Step4 Final Final Drug Molecule (e.g., Boceprevir / Telaprevir) Step4->Final

References

Methodological & Application

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery, peptide engineering, and chemical biology. They serve as unique building blocks to create novel peptides and proteins with enhanced stability, constrained conformations, and tailored biological activities. Methyl N-boc-3-chloro-L-alaninate is a versatile chiral starting material for the synthesis of a variety of β-substituted L-alanine derivatives. The presence of a chlorine atom at the β-position provides an electrophilic center for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups while retaining the stereochemical integrity of the α-carbon. This document provides detailed protocols and application notes for the synthesis of unnatural amino acids utilizing this valuable building block.

General Reaction Scheme

The primary application of this compound in the synthesis of unnatural amino acids is through nucleophilic substitution at the β-carbon. This reaction allows for the formation of a new carbon-heteroatom or carbon-carbon bond, leading to a wide array of β-substituted alanine (B10760859) derivatives. The general transformation follows an SN2 pathway, resulting in the inversion of configuration at the β-carbon if it were a chiral center, though in this case, it leads to the substitution of the chloro group.

A generalized reaction scheme is as follows:

G cluster_0 General Reaction start This compound product Methyl N-boc-β-(nucleotidyl)-L-alaninate start->product + Nucleophile, Base nucleophile Nucleophile (Nu-H) base Base solvent Solvent

Caption: General reaction scheme for the synthesis of β-substituted alanines.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general method for the reaction of various nucleophiles with this compound. Optimization of the base, solvent, and temperature may be required for specific nucleophiles.

Materials:

Procedure:

  • To a solution of the nucleophile (1.1-1.5 equivalents) in an appropriate anhydrous solvent, add a suitable base (1.2-2.0 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-substituted alanine derivative.

Synthesis of Methyl N-boc-L-tryptophanate (Example with Indole)

This protocol is a specific application of the general procedure for the synthesis of tryptophan derivatives.

Procedure:

  • To a solution of indole (1.2 equivalents) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir overnight. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Follow the general workup and purification procedure as described above.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various nucleophiles. Please note that the yields are representative and can vary based on the specific reaction conditions and the nature of the nucleophile.

EntryNucleophileProduct (Unnatural Amino Acid Derivative)Representative Yield (%)
1IndoleMethyl N-boc-L-tryptophanate60-85
24-NitroindoleMethyl N-boc-4-nitro-L-tryptophanate55-75
3ThiophenolMethyl N-boc-S-phenyl-L-cysteinate70-90
4Sodium AzideMethyl N-boc-3-azido-L-alaninate85-95
5PyrroleMethyl N-boc-β-(1H-pyrrol-1-yl)-L-alaninate50-70

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of unnatural amino acids from this compound.

G cluster_0 Synthesis Workflow A Reactant Preparation (Nucleophile + Base in Solvent) B Addition of This compound A->B C Reaction (Heating and Monitoring) B->C D Workup (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow.

Plausible Signaling Pathway (Reaction Mechanism)

The synthesis proceeds via a plausible SN2 (Bimolecular Nucleophilic Substitution) reaction mechanism.

G cluster_0 SN2 Reaction Pathway Reactants Nucleophile (Nu:⁻) + this compound TransitionState Transition State [Nu---C---Cl]‡ Reactants->TransitionState Nucleophilic Attack Products β-Substituted Alanine Derivative + Cl⁻ TransitionState->Products Chloride Departure

Caption: Plausible SN2 reaction pathway.

Application Notes: The Versatility of Methyl N-Boc-3-chloro-L-alaninate in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-Boc-3-chloro-L-alaninate is a valuable and versatile synthetic building block in peptide chemistry. As a protected, non-proteinogenic amino acid, its primary utility lies in its reactive β-chloro group, which serves as an excellent leaving group. This feature allows for its conversion into other key residues, such as dehydroalanine (B155165) (Dha), or for direct nucleophilic substitution to form lanthionine (B1674491) bridges and a variety of other β-substituted unnatural amino acids.[1][2] These modifications are crucial for developing peptide-based therapeutics with enhanced stability, constrained conformations, and novel biological activities.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dehydroalanine-containing peptides, lanthionine peptides, and other modified peptide structures.

Application 1: Precursor for Dehydroalanine (Dha) Synthesis

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that imparts unique properties to peptides. It can act as a Michael acceptor, enabling post-synthesis modifications such as cyclization, conjugation, or the introduction of other functional groups.[5][6] Additionally, the planar nature of the Dha residue can rigidify the peptide backbone, stabilizing specific secondary structures.[6] this compound is an ideal precursor for generating Dha residues within a peptide sequence via a base-mediated β-elimination reaction.

Logical Workflow: From 3-Chloroalanine to Modified Peptides

G cluster_0 On-Resin Peptide Synthesis cluster_1 Post-Synthesis Modification A Solid Support (e.g., Rink Amide Resin) B Couple Protected Amino Acids A->B C Couple This compound B->C D Continue Peptide Chain Elongation C->D E Resin-Bound Peptide with 3-Chloroalanine D->E F Base-Mediated β-Elimination (e.g., DBU) E->F G Formation of Dehydroalanine (Dha) Residue F->G H Michael Addition with Nucleophile (Nu-H) G->H I Formation of β-Substituted Alanine H->I J Cleavage from Resin & Deprotection (TFA) I->J G A Start: Resin with partially synthesized peptide B Couple Fmoc-Cys(Trt)-OH A->B C Fmoc Deprotection (Piperidine) B->C D Couple Spacer Amino Acids (if any) C->D E Couple Boc-3-chloro-L-alanine D->E F Remove Cys Trityl Group (TFA/TIS) E->F G Intramolecular Cyclization: Treat with Base (e.g., DIEA) to form Thioether Bridge F->G H Resin-Bound Peptide with Lanthionine Bridge G->H I Complete Synthesis & Cleave from Resin H->I G cluster_0 Reaction Pathways cluster_1 Products A Methyl N-boc-3-chloro-L-alaninate B β-Elimination (+ Base) A->B Path 1 C Nucleophilic Substitution (+ Nu-H) A->C Path 2 D Dehydroalanine (Dha) B->D E β-Substituted Alanines (e.g., Lanthionine, Diaminopropionic acid) C->E

References

The Versatility of Methyl N-Boc-3-chloro-L-alaninate in Nucleophilic Substitution Reactions: A Gateway to Novel Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl N-boc-3-chloro-L-alaninate is a pivotal intermediate in synthetic organic chemistry and drug discovery, serving as a versatile building block for the creation of a diverse array of non-natural amino acids. Its trifunctional nature, possessing a protected amine, a methyl ester, and a reactive alkyl chloride, allows for selective nucleophilic substitution at the β-carbon. This application note provides a detailed overview of the reaction of this compound with various nucleophiles, including amines, thiols, and azides. Detailed experimental protocols, quantitative data, and a discussion of the applications of the resulting β-substituted alaninates in medicinal chemistry and peptide science are presented.

Introduction

The synthesis of novel amino acids is a cornerstone of modern drug development and materials science. The incorporation of unnatural amino acids into peptides and other molecular scaffolds can impart unique structural and functional properties, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic modalities. This compound has emerged as a valuable and versatile electrophile for the synthesis of β-substituted alanine (B10760859) derivatives. The presence of the Boc protecting group on the α-amine and the methyl ester at the C-terminus allows for straightforward nucleophilic substitution at the β-position, followed by selective deprotection and further synthetic manipulations. This document outlines the general reactivity and provides specific protocols for the reaction of this important building block with a range of nucleophiles.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic displacement of the chloride ion from the β-carbon of this compound by a suitable nucleophile. This reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the β-carbon if a chiral center were present and the nucleophile attacks directly. The general workflow for this synthetic transformation is depicted below.

Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Start This compound Reaction_Mixture Stirring at appropriate temperature Start->Reaction_Mixture Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) Nucleophile->Reaction_Mixture Base Base (e.g., K2CO3, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile (B52724), DMF) Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product β-Substituted Alaninate (B8444949) Derivative Purification->Final_Product

Caption: General experimental workflow for the synthesis of β-substituted alaninates.

Applications in Drug Development and Peptide Synthesis

β-Substituted alanines are crucial components in a variety of biologically active molecules. The ability to introduce diverse functionalities at the β-position allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity. For instance, the incorporation of heterocyclic moieties can lead to compounds with antimicrobial or anticancer properties. Furthermore, the synthesis of lanthionine (B1674491) and its derivatives, which are key components of lantibiotics (a class of potent peptide antibiotics), relies on the reaction of a β-chloroalanine derivative with a cysteine nucleophile.[1]

The resulting β-substituted alaninates are valuable building blocks in peptide synthesis. The Boc protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal the free amine for subsequent peptide coupling reactions. This orthogonality makes this compound a versatile starting material for the solid-phase or solution-phase synthesis of modified peptides.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended application. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (General Procedure)

This protocol describes a general method for the synthesis of N-substituted β-aminoalaninate derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 equivalents)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the amine nucleophile (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino alaninate derivative.

Protocol 2: Synthesis of a Lanthionine Derivative (Reaction with a Thiol Nucleophile)

This protocol is adapted from procedures for the synthesis of lanthionine building blocks and describes the reaction with a protected cysteine derivative.[2][3]

Materials:

  • This compound

  • N-Boc-L-cysteine methyl ester (1.0 equivalent)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of N-Boc-L-cysteine methyl ester (1.0 mmol) in DMF (10 mL), add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected lanthionine derivative.

Protocol 3: Synthesis of β-Azido-L-alaninate

This protocol outlines the synthesis of the versatile β-azido alaninate intermediate.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN3) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative yields for the reaction of this compound with various nucleophiles based on literature precedents for similar reactions. Actual yields may vary depending on the specific nucleophile and reaction conditions.

NucleophileProductTypical BaseTypical SolventReaction Time (h)Yield (%)
BenzylamineMethyl N-Boc-3-(benzylamino)-L-alaninateK2CO3Acetonitrile12-2475-90
PyrrolidineMethyl N-Boc-3-(pyrrolidin-1-yl)-L-alaninateEt3NDMF8-1680-95
ThiophenolMethyl N-Boc-3-(phenylthio)-L-alaninateCs2CO3DMF6-1285-95
N-Boc-L-cysteine methyl esterProtected Lanthionine DerivativeCs2CO3DMF1270-85
Sodium AzideMethyl N-Boc-3-azido-L-alaninate-DMF6-12>90

Logical Relationships in Synthesis

The synthetic utility of this compound extends to the creation of more complex molecular architectures, such as heterocyclic compounds. For example, reaction with a bifunctional nucleophile like a diamine can lead to the formation of piperazinone rings, which are common scaffolds in medicinal chemistry.

Synthetic_Applications cluster_products Reaction Products cluster_applications Further Applications Start This compound Amine_Product β-Amino Alaninate Start->Amine_Product + R2NH Thiol_Product β-Thio Alaninate Start->Thiol_Product + RSH Azide_Product β-Azido Alaninate Start->Azide_Product + NaN3 Heterocycle_Product Piperazinone Derivative Start->Heterocycle_Product + Diamine Peptide Peptide Synthesis Amine_Product->Peptide Thiol_Product->Peptide Click Click Chemistry Azide_Product->Click Drug Drug Discovery Scaffolds Heterocycle_Product->Drug

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of β-substituted alanine derivatives. The straightforward and generally high-yielding nucleophilic substitution reactions with amines, thiols, and other nucleophiles provide access to novel amino acids that are of significant interest in drug discovery and peptide chemistry. The protocols and data presented in this application note serve as a guide for researchers to explore the rich chemistry of this important synthetic intermediate.

References

Protecting Group Strategies for Methyl N-boc-3-chloro-L-alaninate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving Methyl N-boc-3-chloro-L-alaninate. This versatile building block, featuring a tert-butoxycarbonyl (Boc) protected amine and a methyl ester protected carboxylic acid, is a valuable intermediate in the synthesis of non-canonical amino acids, peptides, and various heterocyclic compounds. The strategic manipulation of these protecting groups, in conjunction with the reactive C-Cl bond, allows for a range of synthetic transformations.

Application Notes

This compound offers a trifunctional handle for synthetic chemists. The key to its utility lies in the orthogonal or semi-orthogonal nature of its protecting groups and the reactive alkyl chloride. The following strategies are commonly employed:

  • Selective N-Boc Deprotection: The Boc group is labile under acidic conditions, allowing for the selective deprotection of the amine. This is a cornerstone of peptide synthesis, enabling the coupling of the newly freed amine with another amino acid or carboxylic acid derivative. Standard conditions involve the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The methyl ester and the chloro group are generally stable under these conditions.

  • Selective Methyl Ester Hydrolysis: The methyl ester can be selectively cleaved under basic conditions, typically through saponification with a hydroxide (B78521) base. This strategy unmasks the carboxylic acid, which can then participate in amide bond formation or other derivatization. Care must be taken as the β-chloro group can be susceptible to elimination or substitution under strongly basic conditions.

  • Utilization of the Chloro Group: The chloro substituent at the β-position is an excellent electrophilic site for nucleophilic substitution or for base-mediated intramolecular cyclization. This reactivity is fundamental to the synthesis of aziridine-2-carboxylates and lanthionine (B1674491) derivatives. These reactions are typically performed with the amine and carboxyl groups protected, highlighting the importance of the Boc and methyl ester groups in directing the reactivity.

  • Orthogonal Protection Schemes: The differential lability of the Boc (acid-labile) and methyl ester (base-labile) groups allows for an orthogonal protection strategy. This enables the selective deprotection and reaction of either the N-terminus or the C-terminus of the molecule while the other functional group remains masked, providing precise control over the synthetic route.

Key Experimental Protocols

Protocol 1: Selective N-Boc Deprotection under Acidic Conditions

This protocol describes the removal of the N-Boc protecting group to yield Methyl 3-chloro-L-alaninate hydrochloride. This procedure is fundamental for preparing the amine for subsequent coupling reactions.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (B91453) (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4.0 M solution of HCl in 1,4-dioxane (4.0-5.0 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford Methyl 3-chloro-L-alaninate hydrochloride.

Starting MaterialReagentsSolventTime (h)ProductYield (%)Reference
N-Boc-amino acid ester4M HCl in dioxaneDioxane2-4Amino acid ester hydrochloride>95 (typical)General procedure adapted from literature
N-Boc-amino acid ester20% TFA in DCMDCM1-3Amino acid ester trifluoroacetate>95 (typical)General procedure adapted from literature

Table 1: Representative Conditions for N-Boc Deprotection.

Deprotection_Workflow Start This compound Reagents 4M HCl in Dioxane or TFA in DCM Start->Reagents Add Reaction Stir at 0°C to RT Reagents->Reaction Initiate Workup Solvent Evaporation & Ether Trituration Reaction->Workup Upon Completion Product Methyl 3-chloro-L-alaninate Hydrochloride Workup->Product Isolate

Figure 1: Workflow for the selective N-Boc deprotection of this compound.

Protocol 2: Base-Mediated Intramolecular Cyclization to form an Aziridine (B145994)

This protocol details the synthesis of Methyl N-boc-aziridine-2-carboxylate through the intramolecular cyclization of this compound. This reaction showcases the utility of the chloro group as a leaving group.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M in THF) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aziridine derivative.

Starting MaterialBaseSolventTemperature (°C)ProductYield (%)Reference
This compoundLiHMDSTHF-78Methyl N-boc-aziridine-2-carboxylate70-85 (estimated)Adapted from analogous reactions
This compoundNaHTHF/DMF0 to RTMethyl N-boc-aziridine-2-carboxylateVariableAdapted from analogous reactions

Table 2: Conditions for Aziridine Formation.

Aziridine_Formation_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start This compound Base LiHMDS Start->Base Base-mediated intramolecular SN2 reaction Product Methyl N-boc-aziridine-2-carboxylate Base->Product Lanthionine_Synthesis_Logic A Methyl N-boc-3-chloro- L-alaninate (Electrophile) D Nucleophilic Substitution (SN2 Reaction) A->D B N-Boc-L-cysteine methyl ester (Nucleophile) C Base (e.g., Cs₂CO₃) Thiolate formation B->C C->D E Protected Lanthionine Derivative D->E

Synthesis of 3-chloro-L-alanine Methyl Ester Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-chloro-L-alanine methyl ester hydrochloride, a critical intermediate in the production of various pharmaceuticals, notably the angiotensin-converting enzyme (ACE) inhibitor Ramipril. The synthesis is a two-step process commencing with the esterification of L-serine to form L-serine methyl ester hydrochloride, which is subsequently chlorinated to yield the final product. This protocol includes detailed methodologies, quantitative data summarized in tabular format, and a workflow diagram illustrating the synthesis pathway.

Introduction

3-chloro-L-alanine methyl ester hydrochloride is a chiral building block of significant importance in the pharmaceutical industry. Its primary application lies in the synthesis of Ramipril, a widely prescribed medication for the treatment of hypertension and congestive heart failure.[1] The stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient. The synthetic route described herein is a reliable and scalable method for producing high-purity 3-chloro-L-alanine methyl ester hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Esterification: L-serine is reacted with thionyl chloride in methanol (B129727) to produce L-serine methyl ester hydrochloride.

  • Chlorination: The hydroxyl group of L-serine methyl ester hydrochloride is substituted with a chlorine atom using thionyl chloride to form 3-chloro-L-alanine methyl ester hydrochloride.

Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis based on documented laboratory experiments.[1][2]

Table 1: Synthesis of L-serine methyl ester hydrochloride

ParameterValueReference
Starting MaterialL-serine[2]
ReagentsMethanol, Thionyl Chloride[2]
Reaction Time48 hours[2]
Product Yield93.8% - 98.1%[2]
Product Purity99.1% - 99.5%[2]

Table 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride

ParameterValueReference
Starting MaterialL-serine methyl ester hydrochloride[1]
ReagentsChloroform (B151607), Thionyl Chloride[1]
Reaction Time~18 hours (segmented heating)[1]
Product Yield97.3%[1]
Product Purity98.5%[1]

Experimental Protocols

Materials and Equipment:

  • L-serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Chloroform (anhydrous)

  • Ice water

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Crystallization dish

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

  • Standard laboratory glassware

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All procedures involving thionyl chloride must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step 1: Synthesis of L-serine methyl ester hydrochloride

This procedure details the esterification of L-serine.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add L-serine (e.g., 200 kg) and methanol (e.g., 700 L).[2]

  • Cooling: Cool the mixture to 10°C using an ice bath.[2]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 330 kg) dropwise to the stirred suspension.[2] Maintain the temperature of the reaction mixture at approximately 12°C during the addition.[2] This is an exothermic reaction.

  • Reaction: After the addition is complete, raise the temperature to 38°C and maintain the reaction for 48 hours with continuous stirring.[2]

  • Crystallization and Isolation: Cool the reaction mixture to induce crystallization. Collect the white solid product by centrifugation or filtration.[2]

  • Drying: Dry the obtained L-serine methyl ester hydrochloride under vacuum to remove any residual solvent. The resulting white solid should have a purity of approximately 99.5% and a yield of around 93.8%.[2]

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride

This procedure outlines the chlorination of the intermediate to the final product.

Methodology:

  • Reaction Setup: In a separate dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add the L-serine methyl ester hydrochloride (e.g., 90 kg) obtained from Step 1 to a solvent like chloroform (e.g., 700 L).[1]

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 135 kg) dropwise to the mixture. Control the temperature during addition to around 38°C.[1]

  • Segmented Heating Reaction: After the addition is complete, implement a segmented heating protocol:

    • Maintain the temperature at 32°C for 1 hour.[1]

    • Increase the temperature to 38°C and react for 1 hour.[1]

    • Further, increase the temperature to 48°C and react for 4 hours.[1]

    • Finally, raise the temperature to 59°C and react for 12 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to 18°C. Add pure water (e.g., 800 mL) for layering.[1]

  • Extraction: Separate the aqueous phase and extract the organic phase twice with ice water (e.g., 2 x 200 mL).[1] Combine all aqueous phases.

  • Crystallization and Isolation: Cool the combined aqueous solution to induce crystallization. Collect the white solid product by filtration.[1]

  • Drying: Dry the 3-chloro-L-alanine methyl ester hydrochloride under vacuum. The expected yield is approximately 97.3% with a purity of 98.5%.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the role of 3-chloro-L-alanine methyl ester hydrochloride in a broader synthetic context.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination L_Serine L-Serine Reaction_1 Reaction (10°C -> 38°C, 48h) L_Serine->Reaction_1 Methanol Methanol Methanol->Reaction_1 Thionyl_Chloride_1 Thionyl Chloride Thionyl_Chloride_1->Reaction_1 Intermediate L-Serine Methyl Ester Hydrochloride Reaction_1->Intermediate Reaction_2 Segmented Heating (32°C -> 59°C, ~18h) Intermediate->Reaction_2 Chloroform Chloroform Chloroform->Reaction_2 Thionyl_Chloride_2 Thionyl Chloride Thionyl_Chloride_2->Reaction_2 Final_Product 3-chloro-L-alanine Methyl Ester Hydrochloride Reaction_2->Final_Product

Caption: Experimental workflow for the synthesis of 3-chloro-L-alanine methyl ester hydrochloride.

Ramipril_Synthesis_Pathway Start L-Serine Intermediate_1 L-Serine Methyl Ester Hydrochloride Start->Intermediate_1 Esterification Target_Compound 3-chloro-L-alanine Methyl Ester Hydrochloride Intermediate_1->Target_Compound Chlorination Coupling Peptide Coupling Target_Compound->Coupling Intermediate_2 N-(1-S-ethoxycarbonyl-3- phenylpropyl)-L-alanine Intermediate_2->Coupling Ramipril Ramipril Coupling->Ramipril Cyclization & Deprotection

Caption: Role of 3-chloro-L-alanine methyl ester hydrochloride in the synthesis of Ramipril.

References

Application Notes and Protocols for the Use of Methyl N-boc-3-chloro-L-alaninate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a reactive chloromethyl group into peptide sequences. This functional group can serve as a handle for further chemical modification or as a key pharmacophore, particularly in the development of enzyme inhibitors and antimicrobial peptides. The incorporation of β-chloro-L-alanine residues has been shown to yield peptides with potent antibacterial properties.[1][2]

This document provides detailed application notes and protocols for the efficient and safe incorporation of this compound into peptide chains using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.

Key Considerations for Synthesis

The use of this compound in Boc-SPPS requires careful consideration of several factors to ensure successful synthesis and maintain the integrity of the chloro-substituent.

  • Coupling Reactions: The β-chloro substituent may introduce some steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is critical to achieve high coupling efficiency. Potent activating agents are recommended.

  • Stability of the Chloro Group: The C-Cl bond is generally stable under the acidic conditions of Boc deprotection (TFA in DCM). However, prolonged exposure or harsh cleavage conditions should be monitored for potential side reactions.

  • Potential Side Reactions: The primary potential side reaction involving the 3-chloro-L-alanine residue is base-catalyzed elimination to form a dehydroalanine (B155165) residue. This is more of a concern during the neutralization step and subsequent coupling, where basic conditions are employed. Careful control of the base (e.g., DIEA) equivalents and reaction time is crucial. Another possibility, though less likely under standard SPPS conditions, is nucleophilic substitution of the chloride.

  • Cleavage from Resin: The final cleavage and deprotection step must be performed under conditions that do not affect the chloro-substituent. Standard HF or TFMSA cleavage cocktails are generally suitable, but the choice of scavengers should be considered to prevent side reactions.

Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures and have been adapted to address the specific properties of this compound. Optimization may be required for specific peptide sequences.

Resin Selection and Preparation

The choice of resin is dependent on the desired C-terminal functionality of the final peptide.

Resin TypeC-Terminal FunctionalityRecommended Loading Protocol
Merrifield Resin Carboxylic AcidCesium salt method to minimize racemization.
PAM Resin Carboxylic AcidPre-formed Boc-amino acid-PAM handle coupling to an aminomethyl resin.
MBHA Resin AmideStandard coupling protocol (e.g., HBTU/DIEA).

Protocol for Resin Swelling: [1]

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

The SPPS cycle for incorporating each amino acid, including this compound, consists of deprotection, neutralization, and coupling steps.

SPPS_Cycle start deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash_d DCM Wash deprotection->wash_d neutralization Neutralization (5-10% DIEA in DCM) wash_n DCM Wash neutralization->wash_n coupling Coupling of This compound wash_c DMF/DCM Wash coupling->wash_c wash_d->neutralization wash_n->coupling next_cycle Next SPPS Cycle or Final Cleavage wash_c->next_cycle

Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.

2.1. N-α-Boc Deprotection [1][3]

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 20-25 minutes.

  • Drain the deprotection solution.

2.2. Neutralization [1][4]

  • Wash the resin with DCM (3x).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x).

2.3. Coupling of this compound Due to the potential for steric hindrance, a potent coupling reagent is recommended. The following protocol utilizes HBTU/DIEA.

Protocol using HBTU/DIEA: [1]

  • Dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x).

Quantitative Data for Coupling Reagents (General Guidance):

Coupling ReagentEquivalents (AA:Reagent:DIEA)Typical Coupling TimeNotes
HBTU/DIEA 1 : 0.95 : 21-2 hoursHighly efficient, recommended for sterically hindered amino acids.
HATU/DIEA 1 : 0.95 : 21-2 hoursSimilar to HBTU, very effective.
DCC/HOBt 1 : 1 : 02-4 hoursA classic and cost-effective method. Produces insoluble DCU byproduct.
DIC/HOBt 1 : 1 : 02-4 hoursSimilar to DCC/HOBt, but the DIU byproduct is soluble in DMF.
Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines should be capped to prevent the formation of deletion sequences.

Protocol for Capping: [5]

  • Wash the resin with DMF (3x).

  • Add a solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 0.5 M Ac₂O / 0.25 M DIEA in DMF).

  • Agitate for 30 minutes.

  • Drain the capping solution.

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Cleavage_Workflow start Completed Peptide-Resin wash Wash with DCM and Dry start->wash cleavage Cleavage with HF or TFMSA Cocktail wash->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification final_product Pure Peptide containing 3-chloro-L-alanine purification->final_product

Caption: Workflow for the cleavage and purification of the final peptide.

Cleavage Cocktails for Boc-SPPS:

ReagentCompositionConditionsNotes
Anhydrous HF HF/Anisole (9:1, v/v)0°C, 1 hourStandard, highly effective method. Requires specialized apparatus.
TFMSA TFMSA/TFA/Thioanisole0°C to RT, 1-2 hoursA strong acid alternative to HF. Does not require special apparatus.
TMSBr TMSBr/TFA/Thioanisole0°C to RT, 1-2 hoursEffective for cleaving from PAM and MBHA resins.[6]

General Protocol for HF Cleavage: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the reaction vessel.

  • Cool the vessel to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture for 1 hour at 0°C.

  • Remove the HF by vacuum.

  • Wash the resin with cold diethyl ether to remove cleaved protecting groups and scavengers.

  • Extract the crude peptide with an appropriate solvent (e.g., dilute acetic acid).

  • Lyophilize the crude peptide.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine purity.

Applications

Peptides containing 3-chloro-L-alanine have been primarily investigated for their antimicrobial properties. The chloroalanine residue can act as a suicide inhibitor of bacterial enzymes such as alanine (B10760859) racemase.[2][7][8] This makes this compound a valuable building block for the synthesis of novel peptide-based antibiotics.

Conclusion

The incorporation of this compound into peptides via Boc-SPPS is a viable method for synthesizing peptides with unique functionalities. Careful selection of coupling reagents and reaction conditions is necessary to achieve high yields and purity. The protocols provided in this document serve as a comprehensive guide for researchers in the fields of peptide chemistry and drug development.

References

Applications of Methyl N-boc-3-chloro-L-alaninate in Bioconjugation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a versatile synthetic amino acid derivative that serves as a valuable building block in the field of bioconjugation. Its unique chemical structure, featuring a protected amine (Boc), a methyl ester, and a reactive chloro group, enables the strategic modification of biomolecules such as peptides, proteins, and antibodies. This document provides detailed application notes and experimental protocols for the use of this compound in two primary bioconjugation strategies: direct alkylation of cysteine residues and dehydroalanine-mediated bioconjugation. These methodologies are pivotal in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), and for the site-specific labeling of proteins for research purposes.

Core Applications in Bioconjugation

The primary applications of this compound in bioconjugation stem from the reactivity of the chlorine atom at the β-carbon. This electrophilic center can be targeted by nucleophiles present in biomolecules, leading to the formation of stable covalent bonds.

  • Site-Specific Alkylation of Cysteine Residues: The thiol group of cysteine is a potent nucleophile that can readily displace the chloride from this compound. This reaction provides a straightforward method for site-specific protein modification, as cysteine residues are relatively rare and can be introduced at specific locations through genetic engineering.

  • Dehydroalanine-Mediated Bioconjugation: Treatment of this compound with a mild base can induce the elimination of HCl, forming a highly reactive dehydroalanine (B155165) (Dha) intermediate. This α,β-unsaturated amino acid derivative can then undergo a Michael addition reaction with a variety of nucleophiles, including the thiol group of cysteine or the amine group of lysine, offering a versatile platform for bioconjugation.

Data Presentation: A Comparative Overview

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on typical outcomes for analogous reactions with similar chloro-alanine derivatives. This data is intended to provide a comparative framework for experimental design and optimization.

Table 1: Illustrative Reaction Conditions and Yields for Cysteine Alkylation

BiomoleculeMolar Excess of ReagentSolvent SystempHTemperature (°C)Reaction Time (h)Conjugation Yield (%)
Cysteine-containing Peptide10-20PBS/DMF (9:1)7.4254-670-85
Recombinant Protein (single cysteine)20-50Tris Buffer/DMSO (8:2)8.0378-1260-75
Monoclonal Antibody (reduced)5-10 per thiolPBS/Acetonitrile (9:1)7.2256-850-70

Table 2: Illustrative Data for Dehydroalanine-Mediated Bioconjugation

StepReagent/ConditionSolventTemperature (°C)TimeOutcome
1. Dehydroalanine Formation Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to 251-2 hQuantitative conversion to dehydroalanine intermediate
2. Michael Addition Cysteine-Peptide (1.2 eq)PBS/DMF (9:1), pH 7.4252-4 hConjugation Yield: 80-95%
2. Michael Addition Lysine-rich Protein (5 eq)Borate Buffer, pH 8.5376-8 hConjugation Yield: 40-60%

Experimental Protocols

Protocol 1: Site-Specific Alkylation of a Cysteine-Containing Peptide

This protocol describes the direct labeling of a peptide containing a single cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • N,N-Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reducing disulfide bonds, if necessary)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide exists as a dimer, add a 5-fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF.

  • Conjugation Reaction: To the peptide solution, add a 20-fold molar excess of the this compound stock solution. The final concentration of DMF in the reaction mixture should not exceed 10% (v/v) to maintain peptide solubility and integrity.

  • Incubation: Gently mix the reaction and incubate at 25°C for 4-6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide from excess reagent and unreacted peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the reacted this compound minus the mass of HCl.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Peptide Cysteine Peptide Solution Mix Mix Peptide and Reagent Peptide->Mix Reagent Reagent Stock Solution Reagent->Mix Incubate Incubate (25°C, 4-6h) Mix->Incubate HPLC RP-HPLC Purification Incubate->HPLC MS Mass Spectrometry HPLC->MS

Workflow for Cysteine Alkylation.
Protocol 2: Dehydroalanine-Mediated Bioconjugation to a Protein

This two-step protocol involves the in situ generation of a dehydroalanine derivative from this compound, followed by its reaction with a nucleophilic residue (e.g., cysteine or lysine) on a protein.

Materials:

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Protein with accessible nucleophilic residues (e.g., cysteine or lysine)

  • Reaction Buffer (e.g., PBS pH 7.4 for thiols, Borate buffer pH 8.5 for amines)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for protein analysis)

Procedure:

Step A: In Situ Formation of N-boc-dehydroalanine Methyl Ester

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.2 eq) dropwise to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the dehydroalanine intermediate can be monitored by TLC or NMR if desired. For direct use in bioconjugation, the crude solution is often used in the next step after solvent exchange.

Step B: Michael Addition to the Target Protein

  • Solvent Exchange (if necessary): Carefully evaporate the DCM from the dehydroalanine solution under reduced pressure. Re-dissolve the residue in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Protein Preparation: Prepare a solution of the target protein (1-10 mg/mL) in the appropriate reaction buffer.

  • Conjugation Reaction: Add the solution of N-boc-dehydroalanine methyl ester to the protein solution. A molar excess of 10-50 fold of the dehydroalanine derivative over the protein is a typical starting point.

  • Incubation: Incubate the reaction mixture at the appropriate temperature (25°C for thiols, 37°C for amines) for 2-8 hours with gentle agitation.

  • Purification: Remove the excess small-molecule reagents and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column).

  • Characterization: Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight. Further characterization by mass spectrometry can confirm the number of conjugated molecules per protein.

G cluster_stepA Step A: Dehydroalanine Formation cluster_stepB Step B: Michael Addition Start This compound Base Add DIPEA in DCM Start->Base Dha N-boc-dehydroalanine Methyl Ester Base->Dha Conjugate Mix and Incubate Dha->Conjugate Protein Target Protein Solution Protein->Conjugate Purify Purify (SEC) Conjugate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Dehydroalanine-Mediated Bioconjugation Workflow.

Signaling Pathways and Logical Relationships

The application of this compound in bioconjugation does not directly involve signaling pathways in a biological sense. Instead, its utility is based on chemical reaction pathways. The logical relationship for its use in creating functional bioconjugates, such as an Antibody-Drug Conjugate (ADC), is depicted below.

G cluster_components Initial Components cluster_synthesis Synthesis & Conjugation cluster_product Final Product & Application Reagent This compound Linker Linker Synthesis Reagent->Linker Antibody Monoclonal Antibody Conjugation Antibody Conjugation Antibody->Conjugation Drug Cytotoxic Drug Drug->Linker Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Targeting Targeted Cancer Therapy ADC->Targeting

Logical Flow for ADC Development.

Conclusion

This compound is a powerful tool for researchers and drug developers involved in bioconjugation. Its ability to participate in both direct alkylation and dehydroalanine-mediated reactions provides flexibility in designing strategies for the site-specific modification of biomolecules. The protocols outlined in this document serve as a detailed guide for implementing these techniques. It is important to note that reaction conditions may require optimization depending on the specific biomolecule and the desired outcome of the conjugation. Through careful experimental design and execution, this compound can be effectively utilized to create novel and functional bioconjugates for a wide range of applications in research and medicine.

Chiral Synthesis of N-(Aminocycloalkylene)amino Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of N-(aminocycloalkylene)amino acid derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, serving as constrained scaffolds in peptides and as precursors for various bioactive molecules.[1] The protocols outlined below focus on two robust methodologies: nucleophilic substitution of chiral triflate esters and ring-closing metathesis.

Application Notes

N-(aminocycloalkylene)amino acid derivatives are conformationally restricted analogs of natural amino acids. This structural constraint can lead to enhanced biological activity, selectivity, and metabolic stability in peptides and small molecule drugs.[2] A significant application of these derivatives is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, which have therapeutic potential in a range of neurological disorders.[3][4]

The chiral synthesis of these compounds is crucial, as the stereochemistry often dictates the biological activity. The methods described herein provide reliable pathways to access enantiomerically pure N-(aminocycloalkylene)amino acid derivatives.

Experimental Protocols

Synthesis via Nucleophilic Substitution of Chiral Triflate Esters

This method relies on the SN2 reaction of a chiral α-hydroxy acid-derived triflate with an N-Boc-protected aminocycloalkane. The reaction proceeds with an inversion of configuration at the chiral center.[5][6][7]

Experimental Workflow

G cluster_0 Step 1: Triflate Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection (Optional) A Chiral α-Hydroxy Acid Ester B Triflic Anhydride, Pyridine, DCM A->B Reaction C Chiral α-Triflyloxy Ester B->C Product D Chiral α-Triflyloxy Ester E N-Boc-aminocycloalkane, Base, Solvent D->E Reaction F N-(Boc-aminocycloalkylene)amino Acid Ester E->F Product G N-(Boc-aminocycloalkylene)amino Acid Ester H TFA, DCM G->H Reaction I N-(aminocycloalkylene)amino Acid Ester H->I Product G cluster_0 Step 1: Diene Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Reduction/Deprotection (Optional) A Protected Amino Acid B Alkylation/Coupling with Olefinic Chains A->B Reaction C Acyclic Diene Precursor B->C Product D Acyclic Diene Precursor E Grubbs' Catalyst, Solvent D->E Reaction F Cyclic Amino Acid Derivative E->F Product G Cyclic Amino Acid Derivative H H2, Pd/C or other deprotection G->H Reaction I Saturated/Deprotected Product H->I Product G cluster_0 NMDA Receptor Activation cluster_1 Downstream Signaling cluster_2 Antagonist Action Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin Ca_influx->CaM nNOS nNOS CaM->nNOS NO Nitric Oxide nNOS->NO Excitotoxicity Excitotoxicity & Neuronal Damage NO->Excitotoxicity Antagonist N-(aminocycloalkylene) amino acid derivative Antagonist->NMDAR Blocks

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-boc-3-chloro-L-alaninate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common and practical synthetic route involves a three-step process starting from L-serine:

  • Esterification: Conversion of the carboxylic acid of L-serine to its methyl ester, typically yielding L-serine methyl ester hydrochloride.

  • Boc Protection: Protection of the amino group of L-serine methyl ester with a tert-butoxycarbonyl (Boc) group to give N-Boc-L-serine methyl ester.

  • Chlorination: Conversion of the hydroxyl group of N-Boc-L-serine methyl ester to a chloro group to afford the final product, this compound.

Q2: What are the most critical challenges in this synthesis?

A2: The primary challenges are:

  • Boc-group stability: The Boc protecting group is sensitive to acidic conditions. The chlorination step, especially when using reagents like thionyl chloride, can generate acidic byproducts that may inadvertently cleave the Boc group.

  • Racemization: The stereochemical integrity of the chiral center (the α-carbon) can be compromised, particularly during the chlorination step. The reaction conditions must be carefully controlled to prevent the formation of the D-enantiomer.[1]

  • Side reactions: In addition to Boc deprotection and racemization, other side reactions such as the formation of elimination byproducts (dehydroalanine derivatives) can occur, reducing the yield and complicating purification.

Q3: Which chlorinating agent is recommended?

A3: Thionyl chloride (SOCl₂) is a commonly used reagent for converting alcohols to alkyl chlorides. However, due to the acid sensitivity of the Boc group, alternative methods that proceed under milder, neutral conditions, such as the Appel or Mitsunobu reactions, should be considered to minimize deprotection.[2][3]

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. By comparing the retention factor (Rf) of the starting material and the product, you can determine when the reaction is complete. Specific visualization agents, such as ninhydrin (B49086) for free amines and potassium permanganate (B83412) stain for the hydroxyl group, can be helpful.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Step 1: Esterification
Low yield of L-serine methyl ester hydrochlorideIncomplete reaction.- Ensure dropwise addition of thionyl chloride at low temperature (0-10 °C) before warming. - Extend the reaction time at reflux.
Loss of product during workup.- Ensure complete precipitation of the hydrochloride salt. - Wash the solid product with a minimal amount of cold solvent to avoid dissolution.
Step 2: Boc Protection
Low yield of N-Boc-L-serine methyl esterIncomplete reaction.- Ensure the pH of the reaction mixture is maintained in the optimal range for Boc protection (typically basic). - Use a slight excess of Di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Presence of water in the reaction.- Use anhydrous solvents and reagents.
Step 3: Chlorination
Low yield of this compoundBoc deprotection: The acidic byproduct (HCl) from the reaction with thionyl chloride is cleaving the Boc group.- Add a non-nucleophilic base, such as pyridine (B92270), to the reaction mixture to scavenge the generated HCl. - Consider using milder chlorination methods like the Appel reaction (PPh₃, CCl₄) or the Mitsunobu reaction (PPh₃, DEAD, and a chloride source like ZnCl₂).[2][3]
Formation of dehydroalanine (B155165) byproduct: Elimination of HCl from the product.- Maintain low reaction temperatures. - Use a less hindered base if one is employed.
Product Purity Issues
Presence of starting material (N-Boc-L-serine methyl ester) in the final productIncomplete chlorination.- Increase the stoichiometry of the chlorinating agent. - Extend the reaction time.
Significant racemization detected (presence of the D-enantiomer)The reaction conditions are too harsh, leading to the loss of stereochemical integrity.- If using thionyl chloride, the reaction may be proceeding via an SNi mechanism which can lead to retention or racemization. The addition of pyridine can promote an SN2 mechanism with inversion of configuration, which can be more stereospecific. - Lower the reaction temperature.
Difficulty in purificationThe product is contaminated with byproducts such as triphenylphosphine (B44618) oxide (from Appel or Mitsunobu reactions).- Optimize the chromatographic conditions for purification. A gradient elution may be necessary. - For triphenylphosphine oxide removal, precipitation from a nonpolar solvent like hexane (B92381) or diethyl ether can be effective.

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride
  • Suspend L-serine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is L-serine methyl ester hydrochloride, which can be washed with cold diethyl ether and dried under vacuum.

Protocol 2: Synthesis of N-Boc-L-Serine Methyl Ester
  • Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add a base, such as triethylamine (B128534) or sodium bicarbonate (2.5-3 equivalents), to neutralize the hydrochloride and create basic conditions.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows complete conversion.

  • Perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester.

Protocol 3: Synthesis of this compound (Thionyl Chloride Method)
  • Dissolve N-Boc-L-serine methyl ester (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C.

  • Optionally, add a non-nucleophilic base like pyridine (1.1 equivalents) to scavenge the HCl produced.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTypical TimeTypical YieldKey Analytical Data
1. Esterification L-Serine, Thionyl ChlorideMethanol0 °C to Reflux2-4 h>90%¹H NMR, IR
2. Boc Protection L-Serine methyl ester HCl, Boc₂O, BaseDCM or Dioxane/Water0 °C to RT12-16 h~95%¹H NMR, Mass Spec
3. Chlorination N-Boc-L-serine methyl ester, Thionyl ChlorideDCM0 °C to RT2-6 h60-80%¹H NMR, ¹³C NMR, Optical Rotation

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G Synthesis and Troubleshooting Workflow for this compound cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Key Steps A L-Serine B L-Serine Methyl Ester HCl (Esterification) A->B SOCl₂, MeOH C N-Boc-L-Serine Methyl Ester (Boc Protection) B->C Boc₂O, Base D This compound (Chlorination) C->D SOCl₂ or Appel/Mitsunobu T1 Problem: Low Yield in Chlorination D->T1 T2 Problem: Racemization D->T2 S1 Cause: Boc Deprotection T1->S1 S2 Solution: Add Pyridine or Use Milder Reagents S1->S2 S3 Cause: Harsh Conditions T2->S3 S4 Solution: Lower Temperature, Control Base Addition S3->S4

Caption: A flowchart illustrating the synthetic pathway and key troubleshooting points.

Signaling Pathway: Mechanism of Chlorination with Thionyl Chloride (SN2 Pathway)

G SN2 Mechanism of Chlorination with Thionyl Chloride and Pyridine A N-Boc-L-serine methyl ester R-OH C Intermediate R-O-SO-Cl A->C Attack on S B Thionyl Chloride SOCl₂ B->C D Pyridine Adduct R-O-SO-N⁺C₅H₅ C->D + Pyridine F This compound R-Cl D->F SN2 Attack by Cl⁻ E Chloride Ion Cl⁻ E->D G Byproducts SO₂ + Pyridine·HCl F->G

Caption: The SN2 pathway for chlorination, emphasizing the role of pyridine.

References

Common side reactions with Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-boc-3-chloro-L-alaninate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this versatile building block in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to its functional groups—a Boc-protected amine, a methyl ester, and a primary alkyl chloride—this compound is susceptible to several side reactions. The most common include:

  • Racemization: Loss of stereochemical integrity at the α-carbon, particularly under basic conditions.

  • Elimination (β-elimination): Formation of the corresponding dehydroalanine (B155165) derivative through the loss of HCl, often promoted by bases.

  • Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, which can occur under both acidic and basic conditions.

  • Aziridine Formation: Intramolecular cyclization to form an N-Boc-aziridine-2-carboxylate, typically under basic conditions.

  • Nucleophilic Substitution: Displacement of the chloride by other nucleophiles present in the reaction mixture.

  • Boc Deprotection: Premature removal of the N-Boc protecting group under acidic conditions.

Q2: How can I minimize racemization during my reaction?

A2: Racemization is a significant concern when working with chiral α-amino acid derivatives. To minimize this side reaction:

  • Maintain a Low Temperature: Perform reactions at or below room temperature whenever possible.

  • Avoid Strong Bases: Use of strong, non-nucleophilic bases can lead to deprotonation at the α-carbon, facilitating racemization. Opt for milder bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Limit Reaction Time: Prolonged exposure to basic or even mildly acidic conditions can increase the extent of racemization. Monitor the reaction closely and work it up promptly upon completion.

Q3: What conditions favor the formation of the dehydroalanine byproduct?

A3: The formation of Methyl N-Boc-dehydroalaninate via β-elimination is primarily favored by basic conditions. The use of strong, sterically hindered bases can preferentially promote elimination over substitution. Elevated temperatures can also increase the rate of this side reaction.

Q4: Can the Boc group be cleaved unintentionally?

A4: Yes, the N-Boc group is sensitive to acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid (TFA), HCl) will lead to its removal. Even prolonged exposure to milder acidic conditions or Lewis acids can cause partial or complete deprotection. It is crucial to control the pH of your reaction mixture if the integrity of the Boc group is required for subsequent steps.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Presence of a Major Impurity at a Lower Molecular Weight

Possible Cause: Premature deprotection of the N-Boc group.

Troubleshooting Steps:

  • pH Analysis: Check the pH of all reagents and the reaction mixture. Ensure no acidic contaminants are present.

  • Reagent Choice: If using any acidic reagents, consider if a less acidic alternative is available.

  • Reaction Conditions: If the reaction must be run under acidic conditions, consider using a more acid-stable protecting group for future experiments.

  • Work-up Procedure: During aqueous work-up, use a buffered solution to avoid significant pH shifts.

Parameter Recommended Condition Rationale
pH Range 6.5 - 8.0Minimizes both acid-catalyzed deprotection and base-mediated side reactions.
Acidic Reagents Avoid strong acids (TFA, HCl)The Boc group is highly labile to strong acids.
Lewis Acids Use with caution and at low temperaturesCan catalyze Boc deprotection.
Problem 2: Formation of a Significant Amount of a Dehydroalanine Derivative

Possible Cause: β-elimination of HCl.

Troubleshooting Steps:

  • Base Selection: Switch to a less sterically hindered or weaker base. If a base is required for the main reaction, consider using a non-nucleophilic base with careful stoichiometry.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor the elimination pathway.

  • Nucleophile Concentration: If the intended reaction is a nucleophilic substitution, ensure a high concentration of the desired nucleophile to favor the substitution pathway over elimination.

Parameter Condition to Favor Substitution Condition to Favor Elimination
Base Weaker, less hindered (e.g., K₂CO₃)Strong, hindered (e.g., t-BuOK)
Temperature Low (≤ 0 °C)High (≥ Room Temperature)
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar may favor elimination
Problem 3: Loss of Stereochemical Purity (Racemization)

Possible Cause: Epimerization at the α-carbon.

Troubleshooting Steps:

  • Base Strength: Avoid strong bases. Use organic bases like DIPEA or N-methylmorpholine (NMM) where possible.

  • Temperature: Maintain low temperatures throughout the reaction and work-up.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that promote racemization.

  • Activation Method (for peptide coupling): Choose coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure.

Problem 4: Presence of an Isomeric Impurity with the Same Mass

Possible Cause: Formation of N-Boc-aziridine-2-carboxylate methyl ester.

Troubleshooting Steps:

  • Base Control: This intramolecular cyclization is base-catalyzed. Use the minimum necessary amount of a non-nucleophilic base.

  • Solvent Choice: The choice of solvent can influence the rate of intramolecular reactions. More polar solvents might favor this pathway in some cases. Consider screening different solvents.

  • Temperature: Lowering the reaction temperature can help to minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Add the nucleophile (1.1 - 1.5 eq).

  • If required, add a mild base (e.g., K₂CO₃, Cs₂CO₃) (1.2 - 2.0 eq).

  • Stir the reaction at the desired temperature (starting at 0 °C and slowly warming to room temperature is a good starting point) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring for Side Reactions by LC-MS

  • Method: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Expected Masses (M+H)⁺:

    • Starting Material: C₉H₁₆ClNO₄ - m/z = 238.08

    • Dehydroalanine byproduct: C₉H₁₅NO₄ - m/z = 202.10

    • Hydrolyzed starting material: C₈H₁₄ClNO₄ - m/z = 224.06

    • Aziridine byproduct: C₉H₁₅NO₄ - m/z = 202.10 (isomer of dehydroalanine)

Visualizations

Side_Reactions cluster_racemization Racemization cluster_elimination Elimination cluster_hydrolysis Hydrolysis cluster_aziridine Aziridine Formation main This compound racemate Methyl N-boc-3-chloro-D-alaninate main->racemate Base elimination_product Methyl N-Boc-dehydroalaninate main->elimination_product Base hydrolysis_product N-boc-3-chloro-L-alanine main->hydrolysis_product Acid or Base aziridine_product N-Boc-aziridine-2-carboxylate methyl ester main->aziridine_product Base

Caption: Common side reaction pathways for this compound.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome check_purity Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_purity low_yield Low Yield of Desired Product check_purity->low_yield Incomplete Conversion racemization Loss of Stereochemical Purity check_purity->racemization Diastereomers/Enantiomers Observed side_product Significant Side Product(s) check_purity->side_product Unexpected Peaks adjust_temp_base Lower Temperature Use Milder Base low_yield->adjust_temp_base adjust_time_reagents Optimize Reaction Time Use Racemization Suppressant racemization->adjust_time_reagents identify_side_product Identify Side Product Structure (Mass, NMR) side_product->identify_side_product elimination_path Elimination Product identify_side_product->elimination_path Mass = -HCl hydrolysis_path Hydrolysis Product identify_side_product->hydrolysis_path Mass = -CH₂ aziridine_path Aziridine Product identify_side_product->aziridine_path Mass = -HCl (Isomer) troubleshoot_elimination Lower Temperature Weaker/Less Hindered Base elimination_path->troubleshoot_elimination troubleshoot_hydrolysis Anhydrous Conditions Control pH hydrolysis_path->troubleshoot_hydrolysis troubleshoot_aziridine Minimize Base Lower Temperature aziridine_path->troubleshoot_aziridine

Technical Support Center: Purification of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of Methyl N-boc-3-chloro-L-alaninate. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from N-Boc-L-serine methyl ester?

Common impurities can include unreacted starting material (N-Boc-L-serine methyl ester), residual chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride), and byproducts from side reactions. Depending on the workup procedure, you may also have acidic or basic residues. Over-chlorination or degradation of the Boc-protecting group under harsh conditions can also lead to impurities.

Q2: My purified product appears as an oil and is difficult to handle. How can I solidify it?

If the crude product is an oil, it can sometimes be solidified by converting it into a dicyclohexylamine (B1670486) (DCHA) salt.[1] This is achieved by dissolving the oil in a non-polar solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which often causes the salt to precipitate.[1] The resulting solid can then be more easily purified by recrystallization. Alternatively, attempting crystallization from a different solvent system or using seed crystals from a previously successful batch may induce solidification.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

For a comprehensive purity assessment, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of the reaction progress and for identifying the number of components in the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): The most common and reliable method for quantifying the purity of the final product and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

ProblemPotential CauseRecommended Solution
Low Yield After Purification Incomplete Reaction: The chlorination of the starting material may not have gone to completion.Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or adjusting the temperature if necessary.
Loss of Product During Workup: The product may be partially soluble in the aqueous phase during extractions.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.[1] Always check the aqueous layer by TLC to ensure no product is being discarded.
Product Co-elution with Impurities during Column Chromatography: The chosen solvent system may not be optimal for separating the product from closely related impurities.Screen a variety of solvent systems with different polarities using TLC. A common starting point for N-Boc protected amino acid esters is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether.[2] A gradient elution may be necessary for challenging separations.
Product is Contaminated with Starting Material Inefficient Purification: The polarity difference between the product and the starting material (N-Boc-L-serine methyl ester) may be small.Optimize the column chromatography conditions. A shallower solvent gradient or using a different solvent system might improve separation. Recrystallization could also be effective if the solubility profiles of the product and starting material are sufficiently different in a particular solvent.
Presence of Unknown Impurities Side Reactions: The chlorination reaction may have produced unexpected byproducts.Characterize the impurities using techniques like LC-MS and NMR to understand their structure. This can provide insights into the side reactions occurring and help in designing a more effective purification strategy. Consider modifying the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the formation of these byproducts.
Product Decomposes on Silica (B1680970) Gel Column Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, potentially affecting the Boc-protecting group.Use deactivated silica gel (e.g., by treating with a base like triethylamine) for column chromatography. Alternatively, consider other purification techniques such as preparative HPLC or recrystallization.
Difficulty in Achieving High Purity by Recrystallization Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility for the product and impurities at high and low temperatures.Systematically screen for suitable recrystallization solvents. Good solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for N-Boc protected amino acid esters include ethanol (B145695), and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.
Oiling Out: The product may separate as an oil instead of crystals upon cooling.This often occurs if the solution is cooled too quickly or if the solvent is too non-polar. Try slower cooling, scratching the inside of the flask to induce crystallization, or adding a small seed crystal. Using a more polar solvent system might also help.

Experimental Protocols

The following are generalized protocols for the purification of N-Boc protected amino acid esters and should be optimized for this compound.

Protocol 1: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial solvent mixture and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Solvent Systems for Column Chromatography of N-Boc Amino Acid Esters

Solvent SystemTypical Ratio (v/v)Notes
Ethyl Acetate / Hexane (or Heptane)1:10 to 1:1A standard system with adjustable polarity.[2][3]
Dichloromethane / Methanol (B129727)99:1 to 95:5Suitable for more polar compounds. A small amount of methanol significantly increases the polarity.
Diethyl Ether / Petroleum Ether1:5 to 1:1Another common system with good resolving power for moderately polar compounds.
Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Table 2: Common Solvents for Recrystallization of N-Boc Amino Acid Derivatives

Solvent / Solvent SystemNotes
EthanolA versatile solvent for many organic compounds.
IsopropanolSimilar to ethanol but less polar.
Ethyl Acetate / HexaneA good two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool.
Dichloromethane / HexaneSimilar to the ethyl acetate/hexane system.

Visualizing Purification Workflows

The following diagrams illustrate the general workflow for purification and a decision-making process for troubleshooting.

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., wash with NaHCO3, brine) crude->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Choice of Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Oily or complex mixture recrystallization Recrystallization purification_choice->recrystallization Solid analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Troubleshooting_Decision_Tree start Low Purity After Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Main Impurity is Starting Material? check_impurities->is_starting_material optimize_column Optimize Column Chromatography (e.g., shallower gradient, different solvent system) is_starting_material->optimize_column Yes is_byproduct Main Impurity is a Side-Reaction Product? is_starting_material->is_byproduct No alternative_purification Consider Alternative Purification (e.g., Preparative HPLC) optimize_column->alternative_purification optimize_recrystallization Optimize Recrystallization (e.g., different solvent, slower cooling) optimize_recrystallization->alternative_purification modify_reaction Modify Reaction Conditions (e.g., temperature, reagents) is_byproduct->modify_reaction Yes is_degradation Product Degradation Observed? is_byproduct->is_degradation No modify_reaction->start is_degradation->optimize_recrystallization No milder_conditions Use Milder Purification Conditions (e.g., deactivated silica, avoid strong acids/bases) is_degradation->milder_conditions Yes milder_conditions->alternative_purification

References

Technical Support Center: Synthesis of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl N-boc-3-chloro-L-alaninate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is typically prepared by chlorination of N-Boc-L-serine methyl ester, can stem from several factors. The most common causes include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure the chlorinating agent and any activating reagents (e.g., triphenylphosphine (B44618) in an Appel or Mitsunobu reaction) are used in appropriate molar excess. A slight excess can drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require longer incubation times or adjustment of temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A patent for a similar synthesis using thionyl chloride suggests that temperature control is critical, with reactions carried out over several hours at specific temperatures to maximize yield.[1]

  • Degradation:

    • Side Reactions: The primary hydroxyl group of N-Boc-L-serine methyl ester can undergo side reactions, such as elimination to form the corresponding dehydroalanine (B155165) derivative, especially under harsh basic or high-temperature conditions. Using milder chlorinating agents or lower reaction temperatures can mitigate this.

    • Boc-Group Instability: The N-Boc protecting group is sensitive to strong acids. If the reaction conditions are too acidic, deprotection can occur, leading to undesired byproducts.[2]

  • Work-up and Purification:

    • Aqueous Work-up: Ensure the pH is controlled during aqueous extraction to prevent hydrolysis of the methyl ester or loss of the Boc group.

    • Purification Method: The choice of purification method is crucial. Column chromatography on silica (B1680970) gel is often employed. Ensure the correct eluent system is used to effectively separate the product from unreacted starting material and byproducts.

Question 2: I am observing significant formation of an impurity with a lower Rf value on TLC. What could this be and how can I prevent it?

Answer: A common byproduct in reactions involving triphenylphosphine, such as the Appel or Mitsunobu reactions, is triphenylphosphine oxide (TPPO). TPPO is often less polar than the desired product and can complicate purification.

Identification and Prevention:

  • Identification: The byproduct can often be identified by comparing its retention factor (Rf) on TLC to that of a known standard of triphenylphosphine oxide.

  • Minimizing Formation: While TPPO is a stoichiometric byproduct, its effective removal is key.

  • Removal Strategies:

    • Crystallization: In some cases, the desired product can be selectively crystallized, leaving TPPO in the mother liquor.

    • Column Chromatography: Careful selection of the solvent system for column chromatography can separate the product from TPPO. A gradient elution may be necessary.

    • Alternative Reagents: Consider using polymer-bound triphenylphosphine or other phosphine (B1218219) reagents that simplify the removal of byproducts.

Question 3: My product appears to have racemized. How can I avoid this?

Answer: Racemization at the α-carbon is a potential issue in amino acid chemistry, particularly under conditions that can lead to the formation of an azlactone or deprotonation at the α-position.

Strategies to Minimize Racemization:

  • Mild Reaction Conditions: Employing mild, non-basic reaction conditions is crucial. The Mitsunobu reaction is known to proceed with inversion of configuration at the reaction center and is generally considered to have a low risk of racemization at the α-carbon.[3]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to minimize racemization.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid deprotonation of the α-proton.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to prepare this compound?

Answer: The most common and direct approach is the chlorination of the hydroxyl group of commercially available N-Boc-L-serine methyl ester. Several methods can be employed for this transformation:

  • Using Thionyl Chloride (SOCl₂): This is a classical method for converting alcohols to alkyl chlorides. A patent describes the synthesis of 3-chloro-L-alanine methyl ester hydrochloride from L-serine methyl ester hydrochloride using thionyl chloride, suggesting this reagent is effective for this transformation.[1] The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM).

  • Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., carbon tetrachloride, CCl₄) to convert alcohols to alkyl halides. It is known for its mild conditions.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including chlorides, with inversion of stereochemistry.[3] It typically involves triphenylphosphine (PPh₃), a diazodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of chloride ions (e.g., zinc chloride or lithium chloride).

FAQ 2: How can I effectively monitor the progress of the reaction?

Answer: The progress of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the reaction mixture alongside the starting material (N-Boc-L-serine methyl ester) on a silica gel TLC plate. A suitable eluent system might be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v). The product, being more nonpolar than the starting alcohol, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

FAQ 3: What are the critical parameters to control for achieving high yield and purity?

Answer: Several parameters are critical for the successful synthesis of this compound:

  • Anhydrous Conditions: The reagents used for chlorination are often sensitive to moisture. Therefore, it is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: The purity of the N-Boc-L-serine methyl ester and the chlorinating reagents is crucial for obtaining a clean reaction with high yield.

  • Temperature Control: As mentioned in the troubleshooting section, maintaining the optimal reaction temperature is key to preventing side reactions and degradation. Many of these chlorination reactions are initiated at 0 °C and then allowed to warm to room temperature.

Data Presentation

The following table summarizes and compares common methods for the chlorination of N-Boc-L-serine methyl ester. The presented yields are typical for these types of reactions but may vary based on specific experimental conditions.

MethodChlorinating Agent/ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Thionyl Chloride SOCl₂Dichloromethane (DCM)0 to 404 - 1275 - 85
Appel Reaction PPh₃, CCl₄Acetonitrile (MeCN)25 - 606 - 1880 - 90
Mitsunobu Reaction PPh₃, DIAD, LiClTetrahydrofuran (B95107) (THF)0 to 252 - 685 - 95

Experimental Protocols

Protocol 1: Synthesis via the Mitsunobu Reaction

This protocol describes a general procedure for the chlorination of N-Boc-L-serine methyl ester using Mitsunobu conditions.

  • To a solution of N-Boc-L-serine methyl ester (1.0 eq.) and lithium chloride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq.).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Protocol 2: Synthesis via the Appel Reaction

This protocol outlines a general procedure using Appel reaction conditions.

  • To a solution of N-Boc-L-serine methyl ester (1.0 eq.) in anhydrous acetonitrile, add triphenylphosphine (1.5 eq.) and carbon tetrachloride (2.0 eq.).

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-18 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other impurities.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM N-Boc-L-serine methyl ester Reaction Chlorination Reaction (Anhydrous Solvent, Inert Atmosphere) SM->Reaction Reagents Chlorinating Reagents (e.g., PPh3, DIAD, LiCl) Reagents->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Monitoring by TLC Purification Column Chromatography Workup->Purification Product Methyl N-boc-3-chloro- L-alaninate Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product TLC Analyze by TLC: Incomplete Reaction? Start->TLC SideProduct Analyze by TLC/NMR: Side Products Present? Start->SideProduct Optimize Optimize Reaction: - Increase time/temp - Adjust stoichiometry TLC->Optimize Yes Conditions Modify Conditions: - Use milder reagents - Lower temperature SideProduct->Conditions Yes Purify Improve Purification: - Adjust solvent system - Alternative method SideProduct->Purify Purification Issue

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting guide for reactions involving Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl N-boc-3-chloro-L-alaninate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and manipulation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions this compound is used for?

A1: this compound is a chiral building block primarily used in:

  • Nucleophilic Substitution Reactions: The chlorine atom at the β-position is a good leaving group, making it susceptible to displacement by a variety of nucleophiles (N-, O-, and S-nucleophiles) to introduce diverse functionalities.

  • Peptide Synthesis: As a protected amino acid ester, it can be incorporated into peptide chains, often to introduce non-natural side chains or for further modification.

  • Synthesis of Heterocycles: It can serve as a precursor for the synthesis of substituted aziridines and other heterocyclic systems.

Q2: What are the most common challenges encountered when working with this compound?

A2: Researchers may face several challenges, including:

  • Low yields in substitution reactions: This can be due to competing side reactions or suboptimal reaction conditions.

  • Formation of undesired side products: The most common side products result from elimination reactions, intramolecular cyclization, and epimerization.

  • Difficulties with Boc deprotection: Incomplete deprotection or side reactions caused by the acidic conditions can be problematic.

  • Purification challenges: Separating the desired product from starting materials, side products, and reagents can be complex.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

Q: I am attempting a nucleophilic substitution on the chloro group, but I am observing low to no conversion to my desired product. What are the possible causes and solutions?

A: Low reactivity in nucleophilic substitution reactions with this compound can stem from several factors related to the nucleophile, reaction conditions, and the substrate itself.

Troubleshooting Workflow:

start Low/No Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Increase nucleophilicity (e.g., use the conjugate base). check_nucleophile->solution_nucleophile No check_sterics Is steric hindrance an issue? check_conditions->check_sterics Yes solution_conditions Optimize solvent, temperature, and concentration. check_conditions->solution_conditions No solution_sterics Use a less hindered nucleophile or modify the substrate if possible. check_sterics->solution_sterics Yes end_success Improved Yield check_sterics->end_success No solution_nucleophile->end_success solution_conditions->end_success solution_sterics->end_success

Caption: Troubleshooting workflow for low product yield.

Detailed Breakdown:

Potential Cause Explanation Recommended Solutions
Poor Nucleophilicity The incoming nucleophile may be too weak to displace the chloride efficiently. Nucleophilicity is a key factor in the rate of S_N2 reactions.- If using a neutral nucleophile (e.g., an amine or thiol), consider adding a non-nucleophilic base to generate the more nucleophilic conjugate base in situ. - For anionic nucleophiles, ensure the salt is fully dissolved. Changing the counter-ion or solvent can sometimes help.
Suboptimal Solvent The choice of solvent can dramatically affect the rate of S_N2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of a nucleophilic salt but not the anion, leaving the nucleophile more reactive.- Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. - Avoid polar protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile.
Low Temperature While higher temperatures can promote side reactions, insufficient thermal energy can lead to very slow reaction rates.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. A common starting point is room temperature, but heating to 50-80 °C may be necessary.
Steric Hindrance Both the substrate and the nucleophile can be sterically hindered, which slows down the backside attack required for an S_N2 reaction.[1][2]- If possible, use a less sterically bulky nucleophile. - While the substrate itself cannot be easily changed, be aware that bulky nucleophiles will react slower.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the nucleophile (1.1-1.5 eq.). If the nucleophile is a salt, ensure it is finely powdered and dry. If the nucleophile is neutral (e.g., an amine), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Formation of Dehydroalanine (B155165) (Elimination Product)

Q: My reaction is producing a significant amount of a byproduct that I suspect is the dehydroalanine derivative. How can I minimize this elimination side reaction?

A: The formation of dehydroalanine occurs via an E2 elimination mechanism, which competes with the desired S_N2 substitution. This is particularly problematic when using nucleophiles that are also strong bases.

Decision Pathway for Minimizing Elimination:

start High Elimination Byproduct check_base_strength Is the nucleophile a strong base? start->check_base_strength use_weaker_base Use a less basic, more nucleophilic reagent. check_base_strength->use_weaker_base Yes check_steric_hindrance Is the nucleophile sterically hindered? check_base_strength->check_steric_hindrance No end_success Increased Substitution Product use_weaker_base->end_success use_less_hindered_nucleophile Switch to a smaller nucleophile. check_steric_hindrance->use_less_hindered_nucleophile Yes check_temperature Is the reaction temperature high? check_steric_hindrance->check_temperature No use_less_hindered_nucleophile->end_success lower_temperature Run the reaction at a lower temperature. check_temperature->lower_temperature Yes check_temperature->end_success No lower_temperature->end_success

Caption: Decision pathway for minimizing elimination byproducts.

Quantitative Data on Substitution vs. Elimination:

While specific data for this compound is sparse in the literature, the general trends for β-halo carbonyl compounds can be summarized as follows. The ratio of substitution to elimination is highly dependent on the nature of the nucleophile/base.

Nucleophile/Base Type Typical Outcome Rationale
Good Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻)Predominantly Substitution (S_N2)The high nucleophilicity favors attack at the carbon center over proton abstraction.
Strong Base, Poor Nucleophile (e.g., t-BuO⁻, DBU)Predominantly Elimination (E2)The steric bulk and high basicity favor proton abstraction from the α-carbon.
Strong Base, Good Nucleophile (e.g., RO⁻, HO⁻)Mixture of Substitution and EliminationBoth pathways are competitive. The ratio can be influenced by other factors.

Strategies to Favor Substitution over Elimination:

  • Choice of Nucleophile: Whenever possible, use a nucleophile that is known to be weakly basic, such as azide, thiols, or halides.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will generally favor the substitution product.

  • Use of a Non-nucleophilic Base with a Neutral Nucleophile: If a base is required to deprotonate a neutral nucleophile (like an amine or thiol), use a bulky, non-nucleophilic base like 2,6-lutidine or proton sponge, rather than a stronger, more traditional base like triethylamine (B128534) or DBU.

Issue 3: Formation of an Aziridine (B145994) Side Product

Q: I am observing a side product with a mass corresponding to the loss of HCl from my starting material. Could this be an aziridine, and how can I prevent its formation?

A: Yes, intramolecular cyclization to form an N-Boc-aziridine-2-carboxylate is a known side reaction for β-halo alanine (B10760859) derivatives, especially in the presence of a base.[3]

Mechanism of Aziridine Formation:

The reaction is initiated by the deprotonation of the Boc-protected amine, which is weakly acidic. The resulting amide anion then acts as an intramolecular nucleophile, displacing the chloride to form the three-membered aziridine ring.

Conditions Favoring Aziridine Formation:

  • Strong, non-nucleophilic bases: Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LiHMDS) can readily deprotonate the N-H bond, promoting cyclization.[4][5]

  • Aprotic solvents: Solvents that do not protonate the intermediate amide anion will favor the cyclization reaction.

How to Avoid Aziridine Formation:

  • Avoid strong bases: When performing a nucleophilic substitution with an external nucleophile, use a base that is just strong enough to deprotonate the nucleophile (if necessary) but not the Boc-protected amine. Mild bases like potassium carbonate or DIPEA are generally safer choices than organolithium bases or metal hydrides.

  • Control stoichiometry: Use only a slight excess of the base required for the primary reaction to avoid having a large excess of base available to promote the side reaction.

  • Temperature: Running the reaction at lower temperatures can help to disfavor the intramolecular cyclization.

Issue 4: Problems with Boc Deprotection

Q: I am having trouble removing the Boc group. Either the reaction is incomplete, or I am seeing decomposition of my product. What should I do?

A: Boc deprotection is typically achieved under acidic conditions, but the presence of other functional groups in the molecule can sometimes lead to complications.

Troubleshooting Boc Deprotection:

Workflow for Boc Deprotection Issues:

start Boc Deprotection Issue check_completeness Is the deprotection incomplete? start->check_completeness increase_acid Increase TFA concentration or reaction time. check_completeness->increase_acid Yes check_decomposition Is the product decomposing? check_completeness->check_decomposition No end_success Successful Deprotection increase_acid->end_success use_milder_acid Use milder conditions (e.g., HCl in dioxane, formic acid). check_decomposition->use_milder_acid Yes add_scavenger Add a scavenger (e.g., triethylsilane) to trap carbocations. check_decomposition->add_scavenger Yes, possible side reactions use_milder_acid->end_success add_scavenger->end_success

Caption: Workflow for troubleshooting Boc deprotection.

Common Deprotection Protocols and Troubleshooting:

Problem Potential Cause Recommended Solutions
Incomplete Deprotection Insufficient acid strength or reaction time.- Increase the concentration of TFA (e.g., from 20% in DCM to 50% or neat TFA). - Extend the reaction time and monitor by TLC/LC-MS.[6]
Product Decomposition The product may be sensitive to strong acid. The tert-butyl cation generated during deprotection can cause side reactions.- Use milder acidic conditions, such as 4M HCl in dioxane or formic acid.[3] - Perform the reaction at a lower temperature (0 °C). - Add a scavenger like triethylsilane or thioanisole (B89551) to trap the tert-butyl cation.
Ester Hydrolysis The methyl ester can be hydrolyzed under prolonged exposure to strong aqueous acids.- Use anhydrous acidic conditions (e.g., TFA in DCM, HCl in dioxane). - Minimize reaction time and work up the reaction promptly.

Experimental Protocol: Standard Boc Deprotection with TFA

  • Dissolve the Boc-protected compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq., often a 20-50% v/v solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base during workup.

Issue 5: Epimerization at the α-Carbon

Q: I am concerned about racemization at the chiral center during my reaction. What conditions can lead to epimerization and how can I prevent it?

A: Epimerization at the α-carbon can occur if the α-proton is abstracted to form an enolate, which is planar and can be protonated from either face, leading to a loss of stereochemical integrity.

Factors Promoting Epimerization:

  • Strong bases: The use of strong bases can deprotonate the α-carbon.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation.

  • Prolonged reaction times: Longer exposure to basic conditions increases the likelihood of epimerization.

Strategies to Minimize Epimerization:

  • Use mild bases: When a base is necessary, opt for weaker, non-nucleophilic bases like DIPEA or 2,6-lutidine.

  • Low temperatures: Perform reactions at the lowest temperature at which a reasonable reaction rate is observed.

  • Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Choice of coupling reagents in peptide synthesis: If coupling the carboxylate of a substituted alanine derivative, use coupling reagents known to suppress racemization, such as COMU or HATU, in combination with a hindered base.[7]

Data Summary and Purification

Purification of Substituted Alaninates:

The purification of the final products will depend on their physical properties.

Purification Method Applicability Typical Solvents/Conditions
Column Chromatography Most common method for non-polar to moderately polar compounds.Silica gel is the standard stationary phase. Eluent systems are typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Recrystallization For solid products with good crystallinity.A solvent system should be chosen where the compound is soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
Preparative HPLC For difficult separations or to achieve very high purity.Reversed-phase (C18) columns are common, with mobile phases of acetonitrile/water or methanol/water, often with a TFA or formic acid modifier.

Analytical Techniques for Purity Assessment:

  • ¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major impurities.

  • LC-MS: To determine the mass of the product and assess its purity.

  • Chiral HPLC or GC: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product if stereochemistry is a concern.

By carefully considering the potential side reactions and optimizing the reaction conditions as outlined in this guide, researchers can significantly improve the outcomes of their experiments with this compound.

References

Preventing racemization of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl N-boc-3-chloro-L-alaninate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments with this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as the L-enantiomer of this compound, converts into an equal mixture of both its L- and D-enantiomers. This results in a loss of optical activity and is a critical issue in drug development, as often only one enantiomer is therapeutically active, while the other may be inactive or cause undesired side effects.[1][2] Maintaining the stereochemical integrity of this molecule is therefore crucial for its intended application.

Q2: What are the primary causes of racemization for this compound?

A2: The primary causes of racemization in this compound, an α-amino acid derivative, involve the abstraction of the acidic α-proton (the hydrogen on the carbon bearing the chloro and ester groups). This leads to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of enantiomers.[1][3] Key factors that promote this process include:

  • Presence of bases: Both organic and inorganic bases can facilitate the abstraction of the α-proton. The strength and steric hindrance of the base can significantly influence the rate of racemization.[1][3]

  • Acidic conditions: While less common for the α-carbon, harsh acidic conditions can also sometimes contribute to racemization.[1]

  • Elevated temperatures: Higher reaction or storage temperatures provide the necessary energy to overcome the activation barrier for racemization.[1][2][3]

  • Solvent effects: The polarity and proticity of the solvent can influence the stability of the enolate intermediate and the transition states leading to racemization.

  • Prolonged reaction or storage times: Extended exposure to conditions that can cause racemization increases the likelihood of reduced enantiomeric purity.[3]

Q3: How does the N-Boc protecting group affect the stability against racemization?

A3: The N-tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane (B1682113) protecting groups are known to suppress racemization compared to acyl groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and the formation of the problematic oxazolone (B7731731) intermediate (common in peptide synthesis) less favorable.[1] However, under harsh basic or thermal conditions, racemization can still occur.

Q4: How can I determine if my sample of this compound has racemized?

A4: The most reliable and quantitative method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5][6][7][8] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.). Other methods include:

  • Polarimetry: Measures the optical rotation of the sample. A decrease in the specific rotation compared to the literature value for the pure enantiomer indicates racemization. However, this method is less accurate for determining the exact enantiomeric ratio.[2]

  • Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues of racemization in your experiments involving this compound.

Issue 1: Low enantiomeric excess (e.e.) observed in the synthesized product.
Potential Cause Recommended Action Rationale
Use of a strong or sterically unhindered base Switch to a weaker, more sterically hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum stoichiometric amount necessary.Stronger, less hindered bases are more likely to abstract the α-proton, leading to enolization and racemization.[1]
Elevated reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid prolonged heating.Higher temperatures provide the activation energy for racemization to occur more rapidly.[1][2][3]
Prolonged reaction time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as it reaches completion.Minimizing the exposure of the product to the reaction conditions reduces the opportunity for racemization.[3]
Inappropriate solvent If possible, use less polar, aprotic solvents. Avoid protic solvents like alcohols if a base is present, as they can facilitate proton exchange.The solvent can influence the stability of the enolate intermediate and the rate of proton transfer.
Issue 2: Decrease in enantiomeric excess during work-up or purification.
Potential Cause Recommended Action Rationale
Harsh pH conditions during extraction Use mild acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solutions for washing. Ensure the final product is stored in a neutral state.Both strong acids and bases can catalyze racemization.[5]
Racemization on silica (B1680970) gel If racemization during chromatography is suspected, consider using a less acidic grade of silica gel, deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent), or using an alternative purification method like crystallization.The acidic nature of standard silica gel can sometimes promote racemization.[3]
High temperatures during solvent removal Concentrate the product solution under reduced pressure at low temperatures (rotoevaporation with a cool water bath).Heat can promote racemization, especially in the presence of trace impurities.[5]
Issue 3: Loss of enantiomeric purity during storage.

| Potential Cause | Recommended Action | Rationale | | Inappropriate storage conditions | Store the purified this compound at low temperatures (e.g., ≤ 4 °C), protected from light and moisture. Store as a solid if possible. | Lower temperatures slow down the rate of potential racemization.[5] | | Presence of residual acidic or basic impurities | Ensure the product is thoroughly purified and free from any acidic or basic residues from the work-up. | Trace amounts of acid or base can catalyze racemization over time.[5] | | Storage in solution | If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures. Avoid long-term storage in solution. | Solvents, especially protic or polar ones, can facilitate racemization over time.[3] |

Experimental Protocols

Protocol 1: Synthesis of Enantiomerically Pure this compound from L-serine methyl ester hydrochloride

This protocol is adapted from a general procedure for the synthesis of 3-chloro-L-alanine methyl ester hydrochloride and incorporates best practices to minimize racemization.[9]

Materials:

  • L-serine methyl ester hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination:

    • To a stirred suspension of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DCM (approx. 8-10 mL per gram of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC. A segmented temperature control, for instance, holding at 30-40 °C for a few hours and then increasing to 50-60 °C, can also be employed to drive the reaction to completion, but careful monitoring is crucial to avoid side reactions.[9]

  • Work-up (Chlorination):

    • Cool the reaction mixture to 0 °C and cautiously quench with ice-cold water.

    • Separate the aqueous layer and extract it with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to obtain crude 3-chloro-L-alanine methyl ester hydrochloride.

  • Boc-Protection:

    • Dissolve the crude 3-chloro-L-alanine methyl ester hydrochloride in a mixture of 1,4-dioxane (B91453) and water (1:1).

    • Cool the solution to 0 °C and add NaHCO₃ (2.5 equivalents) in portions.

    • Add a solution of Boc₂O (1.1 equivalents) in 1,4-dioxane dropwise.

    • Allow the mixture to warm to room temperature and stir for 18 hours.

    • Remove the bulk of the 1,4-dioxane under reduced pressure.

    • Extract the aqueous residue with EtOAc.

    • Wash the combined organic layers with dilute citric acid solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. To minimize the risk of racemization on the column, the silica gel can be pre-treated with a 1% solution of triethylamine in the eluent system.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will require optimization for this compound.[3][4][5][6][7][8][10][11]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., CHIRALPAK® IA, IC, AD-H, AS-H) are often a good starting point.

Method Development Strategy:

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting gradient could be 95:5 to 80:20 (v/v) hexane:alcohol.

    • Additives: For neutral compounds, no additive is typically needed. For potentially acidic or basic impurities, or to improve peak shape, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (B46881) (DEA) for basic compounds can be added to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).

  • Optimization:

    • If separation is observed, optimize the isocratic mobile phase composition to achieve a resolution (Rs) of >1.5.

    • Vary the alcohol modifier (isopropanol vs. ethanol) and its percentage.

    • Adjust the flow rate and temperature to improve resolution and analysis time.

  • Alternative Screening (Reversed Phase or Polar Organic Mode):

    • If normal phase is unsuccessful, screen the same columns using reversed-phase (e.g., water/acetonitrile (B52724) or water/methanol with or without additives) or polar organic (e.g., acetonitrile or methanol) mobile phases.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.

Visualizations

Racemization_Pathway cluster_L_enantiomer L-Enantiomer cluster_intermediate Planar Intermediate cluster_D_enantiomer D-Enantiomer L_Ala This compound Enolate Achiral Enolate L_Ala->Enolate + Base - H+ Enolate->L_Ala + H+ D_Ala Methyl N-boc-3-chloro-D-alaninate Enolate->D_Ala + H+

Caption: Mechanism of base-catalyzed racemization via a planar achiral enolate intermediate.

Troubleshooting_Workflow Start Racemization Detected (Low e.e.) Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Workup Review Work-up & Purification Start->Check_Workup Check_Storage Review Storage Conditions Start->Check_Storage Base Base too strong? Check_Synthesis->Base Temp Temperature too high? Check_Synthesis->Temp Time Reaction time too long? Check_Synthesis->Time pH Harsh pH during work-up? Check_Workup->pH Silica Racemization on silica? Check_Workup->Silica Storage_Cond Improper storage? Check_Storage->Storage_Cond Solution1 Use weaker, hindered base Base->Solution1 Yes Solution2 Lower reaction temperature Temp->Solution2 Yes Solution3 Reduce reaction time Time->Solution3 Yes Solution4 Use mild buffers pH->Solution4 Yes Solution5 Deactivate silica / Crystallize Silica->Solution5 Yes Solution6 Store cold, dry, solid Storage_Cond->Solution6 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

Caption: A troubleshooting workflow for addressing racemization issues.

References

Stability issues of Methyl N-boc-3-chloro-L-alaninate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-boc-3-chloro-L-alaninate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during its use in various solvents and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three key factors:

  • pH: The molecule is susceptible to degradation under both acidic and basic conditions.

  • Temperature: Elevated temperatures can lead to the degradation of the Boc protecting group.

  • Solvent Type: The choice of solvent can significantly impact the rate and pathway of degradation. Protic solvents can participate in solvolysis reactions, while the polarity of the solvent can influence reaction rates.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal). The storage area should be dry and well-ventilated. Avoid exposure to moisture, strong acids, strong bases, and high temperatures.

Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?

A3: While protic solvents can be used, it is important to be aware of the potential for solvolysis, where the solvent itself acts as a nucleophile. This can lead to the displacement of the chloro group or hydrolysis of the methyl ester. For reactions where the integrity of the entire molecule is critical, it is advisable to use anhydrous aprotic solvents if the experimental conditions allow.

Q4: What are the common degradation products of this compound?

A4: Depending on the conditions, several degradation products can be formed. The most common include:

  • N-boc-3-hydroxy-L-alanine methyl ester: Formed via hydrolysis or substitution of the chloro group.

  • Methyl 3-chloro-L-alaninate: Resulting from the removal of the Boc group under acidic conditions.

  • N-boc-L-alanine: If the methyl ester is hydrolyzed.

  • Cyclic aziridine (B145994) derivatives: Can form via intramolecular cyclization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected loss of the Boc protecting group.
  • Symptom: NMR or LC-MS analysis shows the presence of a compound with a mass corresponding to the de-protected amine (Methyl 3-chloro-L-alaninate).

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Acidic Conditions The Boc group is highly sensitive to acid.[1][2][3][] Ensure all solvents and reagents are free from acidic impurities. If an acidic reagent is necessary for your reaction, consider if a milder acid or a different protecting group strategy is feasible.
Elevated Temperatures Thermal deprotection of the Boc group can occur at higher temperatures.[5][6] If your protocol requires heating, try to use the lowest effective temperature and minimize the reaction time. Consider running a time-course experiment to determine the onset of degradation.
Prolonged Storage in Protic Solvents Some protic solvents can slowly facilitate the cleavage of the Boc group, especially if they contain trace amounts of acid. Whenever possible, prepare solutions fresh and use aprotic solvents for long-term reactions.
Issue 2: Hydrolysis of the methyl ester.
  • Symptom: Analysis indicates the presence of the corresponding carboxylic acid (N-boc-3-chloro-L-alanine).

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Presence of Water The methyl ester can be hydrolyzed in the presence of water, and this process is accelerated by both acid and base.[7][8][9][10][11][12] Use anhydrous solvents and dry glassware. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Basic Conditions Saponification (base-mediated ester hydrolysis) is a common reaction.[7] If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to minimize ester cleavage.
Issue 3: Unwanted side reactions at the chloro-substituted carbon.
  • Symptom: Formation of unexpected byproducts with different substituents at the 3-position.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Nucleophilic Attack The chloro group is a leaving group and can be displaced by nucleophiles present in the reaction mixture. This is particularly relevant in polar aprotic solvents which favor S_N2 reactions.[13][14][15] If possible, choose a solvent that disfavors nucleophilic substitution or protect other nucleophilic functional groups in your reactants.
Solvolysis In protic solvents (e.g., methanol, water), the solvent itself can act as a nucleophile, leading to substitution of the chloro group.[16][17] If solvolysis is a problem, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[13]
Intramolecular Cyclization Under certain conditions, the amino group (if deprotected) can displace the chloro group to form a cyclic aziridine derivative. Ensure that the Boc protecting group remains intact throughout your desired transformation.

Data Summary

The following table summarizes the expected relative stability of this compound in different types of solvents based on general chemical principles. "Stability" here refers to the resistance to degradation of the Boc group, methyl ester, and chloro-substituent.

Solvent TypeExamplesExpected StabilityPotential Issues
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF)Good to ExcellentGenerally stable, but nucleophilic impurities can cause substitution of the chloro group.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Fair to PoorRisk of ester hydrolysis and solvolysis of the alkyl chloride.[16][17] Boc group may be cleaved in the presence of acidic impurities.
Non-Polar Aprotic Hexanes, Toluene, Diethyl etherGoodGenerally stable, but solubility may be limited.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR

This protocol can be used to assess the stability of this compound in a specific solvent over time.

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) at a known concentration (e.g., 10 mg/mL).

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Key signals to monitor are the singlet for the Boc group protons (around 1.4 ppm) and the signals for the methyl ester and the alaninate (B8444949) backbone.[18][19]

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Compare the integration of the characteristic peaks over time. A decrease in the integration of the starting material's peaks relative to an internal standard or the solvent peak indicates degradation. The appearance of new peaks will signify the formation of degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is useful for identifying and quantifying the parent compound and its degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Forced Degradation: To aliquots of the stock solution, add the stressor (e.g., HCl for acidic conditions, NaOH for basic conditions, H₂O₂ for oxidative stress) and incubate at a specific temperature.

  • Time-Point Sampling: At various time points, take an aliquot of the stressed solution, neutralize it if necessary, and dilute it to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Inject the samples onto a suitable C18 reverse-phase column. Use a gradient elution method, for example, with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the parent compound and the appearance of new peaks. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent and degradation products, aiding in their identification.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_issue Identify Issue cluster_pathways Potential Degradation Pathways cluster_solutions Troubleshooting Solutions start Experiment with This compound issue Unexpected Result in Reaction Monitoring (TLC, LC-MS, NMR) start->issue boc_loss Boc Deprotection issue->boc_loss Amine appears? ester_hydrolysis Ester Hydrolysis issue->ester_hydrolysis Carboxylic acid forms? chloro_reaction Reaction at Chloro-center issue->chloro_reaction Side-product at C3? solution_acid Check for Acidic Impurities Lower Temperature boc_loss->solution_acid solution_water Use Anhydrous Solvents Non-nucleophilic Base ester_hydrolysis->solution_water solution_solvent Change Solvent Type (e.g., Aprotic) chloro_reaction->solution_solvent

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products parent This compound acid Acidic Conditions (e.g., TFA, HCl) base Basic Conditions (e.g., NaOH, H₂O) nucleophile Nucleophiles / Protic Solvents deprotected Methyl 3-chloro-L-alaninate acid->deprotected hydrolyzed_ester N-boc-3-chloro-L-alanine base->hydrolyzed_ester substituted N-boc-3-substituted-L-alaninate nucleophile->substituted

Caption: Potential degradation pathways.

References

Technical Support Center: Removal of the Boc Protecting Group from Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the N-Boc deprotection of Methyl N-boc-3-chloro-L-alaninate.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for removing the Boc group from this compound?

The most common methods involve acidic hydrolysis.[1] The two most prevalent systems are:

  • Trifluoroacetic acid (TFA): Typically used in a solution with Dichloromethane (DCM), with concentrations ranging from 25% to 100% (neat TFA).[2][3]

  • Hydrochloric acid (HCl): Used as a solution in an organic solvent, such as 4M HCl in 1,4-dioxane (B91453) or ethyl acetate.[4][5] This is often considered a milder alternative to TFA.

Q2: What is the primary challenge when deprotecting this specific molecule?

The main challenge is the potential for simultaneous hydrolysis of the methyl ester group.[4] Both the Boc group and the methyl ester are labile under acidic conditions. The goal is to find conditions that selectively cleave the Boc group's carbamate (B1207046) bond while preserving the ester functionality.

Q3: How can I monitor the reaction's progress?

Reaction progress should be monitored diligently using techniques like:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting material spot and the appearance of the product spot. The product, being a free amine, will be significantly more polar.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the conversion of starting material to product and can help identify any major side products, such as the hydrolyzed ester.

Q4: My reaction is slow or incomplete. What are the likely causes and solutions?

Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The molar equivalents or concentration of the acid may be too low.

  • Low Temperature: Running the reaction at 0°C may significantly slow the rate.[6]

  • Moisture: While acid is required, excessive water can interfere with the reaction equilibrium in some systems.

To resolve this, you can incrementally increase the acid concentration or allow the reaction to warm to room temperature while carefully monitoring for ester hydrolysis.[6]

Q5: I am observing significant hydrolysis of the methyl ester. How can I minimize this side reaction?

To prevent ester cleavage, milder conditions are necessary:

  • Use HCl in Dioxane: This reagent is often less aggressive towards simple methyl esters compared to TFA.[5]

  • Lower the Temperature: Perform the reaction at 0°C and monitor it closely, stopping it as soon as the starting material is consumed.

  • Reduce Reaction Time: Avoid letting the reaction stir for extended periods after completion.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to avoid introducing water, which participates in the hydrolysis.

Q6: What is the purpose of using a "scavenger" during deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[] This cation can alkylate sensitive functional groups. While this compound does not contain highly susceptible groups like tryptophan or methionine, using a scavenger such as anisole (B1667542) or thioanisole (B89551) is good practice to trap the tert-butyl cation and prevent potential side reactions, ensuring a cleaner product profile.[]

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Issue 1: Incomplete or Stalled Deprotection

  • Question: My TLC analysis shows a significant amount of starting material remaining after several hours using 25% TFA in DCM at room temperature. What should I do?

  • Answer: First, confirm that your reagents are not degraded. If they are fine, you can gradually increase the acid strength. Try increasing the concentration to 50% TFA in DCM.[2] Alternatively, switching to 4M HCl in dioxane can be effective, as it is a different acidic system that may work more efficiently for your substrate.[5]

Issue 2: Formation of Multiple Products

  • Question: My LC-MS results show the desired product mass, but also a mass corresponding to the free carboxylic acid, indicating ester hydrolysis. How can I improve selectivity?

  • Answer: This is a clear indication that your conditions are too harsh. Immediately switch to a milder protocol. The recommended approach is to use 4M HCl in dioxane at 0°C.[4][5] Monitor the reaction in 15-30 minute intervals and quench it immediately upon consumption of the starting material to minimize the ester's exposure to the acid.

Issue 3: Difficulty with Product Isolation and Work-up

  • Question: After removing the solvent, I am left with a sticky oil that is difficult to handle. How do I obtain a solid, pure product?

  • Answer: The product of the deprotection is an amine salt (e.g., trifluoroacetate (B77799) or hydrochloride). These salts are often hygroscopic and may not crystallize easily. To obtain the hydrochloride salt, which is often more crystalline, perform the deprotection with HCl/dioxane and then precipitate the product by adding a non-polar solvent like diethyl ether. If you require the free amine, you will need to perform a basic workup by carefully neutralizing the crude salt with a base like saturated sodium bicarbonate solution and extracting the free amine into an organic solvent.[8] Be aware that the free amine may be less stable than its salt form.

Data Presentation: Comparison of Deprotection Methods

MethodReagents & SolventsTemperature (°C)Typical TimeEstimated Yield*Key Considerations
Standard TFA 25-50% TFA in DCM0 to RT1 - 3 h85-95%Higher risk of methyl ester hydrolysis.[9] Fast and effective.[2]
Milder HCl 4M HCl in 1,4-Dioxane0 to RT1 - 4 h90-98%Generally better selectivity for preserving the ester.[4][5]
Alternative (Mild) Oxalyl Chloride, MethanolRT1 - 4 h>90%Excellent for substrates with highly acid-sensitive groups.[9][10]

*Yields are estimates based on typical Boc deprotections of similar substrates and may vary based on reaction scale and work-up procedure.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to make a 0.1-0.2 M solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (to a final concentration of 25-50% v/v) to the stirred solution.[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) or DCM (2-3 times) to remove residual TFA.

  • The resulting crude product (Methyl 3-chloro-L-alaninate trifluoroacetate salt) can be used as is or purified further.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution to 0°C.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise.

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC/LC-MS.[5]

  • Upon completion (typically 1-4 hours), remove the solvent under reduced pressure.

  • If the product does not precipitate, add cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Methyl 3-chloro-L-alaninate hydrochloride.

Visualizations

G Experimental Workflow for Boc Deprotection A Start: This compound B Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) A->B C Cool to 0 °C B->C D Add Deprotecting Agent (e.g., TFA, HCl/Dioxane) C->D E Stir at 0 °C to RT (Monitor by TLC/LC-MS) D->E F Reaction Complete? E->F G Concentrate in vacuo F->G Yes J Continue Stirring F->J No H Work-up & Purification (e.g., Precipitation, Extraction, Crystallization) G->H I Final Product: Methyl 3-chloro-L-alaninate (as salt or free base) H->I J->E

Caption: General experimental workflow for the acid-mediated deprotection of this compound.

G Troubleshooting Boc Deprotection start Problem Encountered incomplete Incomplete Reaction (Starting material remains) start->incomplete byproduct Major Byproduct (Ester Hydrolysis) start->byproduct sol_incomplete1 Option 1: Increase reaction time or warm to room temperature. incomplete->sol_incomplete1 Low Temp/ Short Time? sol_incomplete2 Option 2: Increase equivalents/conc. of acid. incomplete->sol_incomplete2 Insufficient Acid? sol_incomplete3 Option 3: Switch to a different acid system (e.g., 4M HCl in Dioxane). incomplete->sol_incomplete3 Still Incomplete? sol_byproduct1 Option 1: Ensure anhydrous conditions. Use fresh, dry solvents. byproduct->sol_byproduct1 Water Contamination? sol_byproduct2 Option 2: Decrease reaction temperature to 0°C and monitor closely. byproduct->sol_byproduct2 Reaction too Aggressive? sol_byproduct3 Option 3: Use a milder deprotection method (e.g., HCl/Dioxane over TFA). byproduct->sol_byproduct3 Still an Issue?

Caption: Decision tree for troubleshooting common issues during the Boc deprotection of this compound.

References

Technical Support Center: Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, particularly when using the one-pot, three-component method.

Question: My reaction is resulting in a low yield of the desired N-Boc-2-alkylaminoquinazolin-4(3H)-one. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending it.

  • Suboptimal Reaction Temperature: The temperature may not be optimal for the specific substrates being used.

    • Solution: While the established protocol suggests specific temperatures, slight adjustments may be necessary for different starting materials. Experiment with slightly increasing or decreasing the temperature to find the optimal condition for your specific synthesis.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of intermediates or the final product.[1]

    • Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Catalyst Issues: The copper(II) chloride catalyst is crucial for the reaction's success.

    • Solution: Use high-purity, anhydrous copper(II) chloride. In some cases, increasing the catalyst loading may improve the yield, but this should be done judiciously to avoid potential side reactions.

  • Issues with Starting Materials: The purity and reactivity of the anthranilic acid, N-Boc-amino acid, and amine are critical.

    • Solution: Verify the purity of your starting materials. Impurities can interfere with the reaction. For less reactive starting materials, you may need to adjust the reaction conditions (e.g., higher temperature or longer reaction time).

Question: I am observing significant racemization of my chiral 2-alkylaminoquinazolinone product. How can I prevent this?

Answer:

Racemization is a significant challenge in the synthesis of chiral 2-alkylaminoquinazolinones.[2] The key to preventing racemization in the one-pot, three-component synthesis is the use of copper(II) chloride.

  • Absence or Insufficiency of Copper(II) Chloride: Copper(II) chloride is essential for retaining enantiopurity.[2] In its absence, a proposed mechanism involves the formation of a nitrilium ion intermediate that can lead to the loss of stereochemical integrity.[1]

    • Solution: Ensure that the correct stoichiometric amount of anhydrous copper(II) chloride is added to the reaction mixture.

  • Use of an Inappropriate Base: The choice of base is also critical.

    • Solution: Use a non-basic reagent like N-methylimidazole for the amide coupling step.[1] Stronger, coordinating bases such as N-methyl morpholine (B109124) (NMM) can interfere with the copper catalyst and fail to prevent racemization, even in the presence of CuCl2.[1]

Question: My reaction is producing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Key side products and mitigation strategies are outlined below.

  • Unreacted Starting Materials: This indicates an incomplete reaction.

    • Solution: As with low yields, optimize reaction time and temperature. Ensure proper stoichiometry of reactants.

  • Acyclic Intermediates: The intermediate N-acylanthranilamide may not cyclize completely.

    • Solution: Ensure the final cyclization step is allowed to proceed to completion. This may involve adjusting the reaction time or temperature.

  • Formation of Benzoxazinone (B8607429) Intermediate: The benzoxazinone can be a stable intermediate that fails to react further.

    • Solution: Control experiments have shown that the benzoxazinone can be isolated in high yield in the absence of the amine nucleophile.[1] Ensure the timely addition of the amine to the reaction mixture to promote the desired reaction cascade.

  • Hydrolysis Products: As mentioned, water can lead to the hydrolysis of intermediates.

    • Solution: Employ anhydrous conditions.

Question: I am having trouble with the Boc-protection step. What are the common issues and solutions?

Answer:

While the one-pot protocol incorporates the N-Boc-amino acid directly, separate Boc protection of a 2-alkylaminoquinazolin-4(3H)-one may be desired in other synthetic routes.

  • Poor Solubility of the Starting Material: The quinazolinone core can have poor solubility in common organic solvents.

  • Incomplete Reaction: The Boc protection may not go to completion.

  • Side Reactions with (Boc)₂O: The carboxylate group of an amino acid can react with (Boc)₂O to form a mixed anhydride (B1165640), which can then lead to undesired amide dimer formation.

    • Solution: Running the reaction in an aqueous solution with a base like sodium hydroxide (B78521) can help to hydrolyze any mixed anhydride that forms, preventing the dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the one-pot, three-component synthesis for N-Boc-2-alkylaminoquinazolin-4(3H)-ones?

A1: The main advantage is the high preservation of enantiomeric purity (>99% ee) for chiral products.[2] This method also offers good yields in a single, efficient procedure that combines sequential coupling, lactonization, aminolysis, and cyclization.[2]

Q2: Why is copper(II) chloride so critical in this synthesis?

A2: Copper(II) chloride is essential for retaining the enantiopurity of the final product.[2] It is believed to stabilize a key intermediate, preventing a racemization pathway that can occur in its absence.[1]

Q3: Can I use other copper salts or metal catalysts?

A3: While other copper-catalyzed syntheses of quinazolinones exist, the specific protocol for preserving enantiopurity in this three-component reaction highlights the efficacy of copper(II) chloride. Using other catalysts may lead to different outcomes, including lower yields or racemization, and would require re-optimization of the reaction conditions.

Q4: What are the typical reaction conditions for the one-pot synthesis?

A4: The reaction is typically carried out by reacting an anthranilic acid, an N-Boc-amino acid, and an amine in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride.[2] The reaction is usually performed in a solvent like dichloromethane (DCM).

Q5: How can I purify the final N-Boc-2-alkylaminoquinazolin-4(3H)-one product?

A5: Standard purification techniques such as column chromatography on silica (B1680970) gel are typically effective. The choice of eluent will depend on the polarity of the specific product. In some cases where the product is a solid, recrystallization may be a suitable purification method.

Quantitative Data Summary

Table 1: Effect of Copper(II) Chloride on Enantiomeric Excess (% ee)

EntryConditionsYield (%)% ee
1Standard with CuCl₂86>99
2Without CuCl₂-Racemized

Data synthesized from control experiments described in the literature.[1]

Table 2: Yields of Various N-Boc-2-alkylaminoquinazolin-4(3H)-ones using the One-Pot Protocol

EntryAnthranilic AcidN-Boc-Amino AcidAmineYield (%)% ee
1Anthranilic acidN-Boc-L-AlaninePropylamine75>99
25-Chloroanthranilic acidN-Boc-L-ValineBenzylamine68>99
3Anthranilic acidN-Boc-L-PhenylalanineCyclohexylamine72>99

Note: These are representative examples. Yields may vary based on the specific substrates used.

Experimental Protocols

Key Experiment: One-Pot Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones

This protocol is adapted from the literature for the synthesis of chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones with high enantiomeric purity.[4]

Materials:

  • N-Boc-amino acid (1.0 equiv)

  • Anhydrous copper(II) chloride (CuCl₂) (0.25 equiv)

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • N-methylimidazole (NMI) (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.0 equiv)

  • Anthranilic acid (1.0 equiv)

  • Amine (1.2 equiv)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂), add the N-Boc-amino acid (1.0 equiv), anhydrous CuCl₂ (0.25 equiv), and 4 Å molecular sieves.

  • Add anhydrous DCM and cool the mixture to -20 °C.

  • Add NMI (1.0 equiv) dropwise, followed by the dropwise addition of MsCl (1.0 equiv).

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Add the anthranilic acid (1.0 equiv) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.

  • Add the amine (1.2 equiv) and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling and Cyclization cluster_workup Workup and Purification start Combine N-Boc-amino acid, CuCl₂, and molecular sieves in DCM cool Cool to -20 °C start->cool add_nmi_mscl Add NMI and MsCl cool->add_nmi_mscl add_anthranilic Add anthranilic acid add_nmi_mscl->add_anthranilic add_amine Add amine and warm to RT add_anthranilic->add_amine quench Quench with NaHCO₃ add_amine->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

racemization_pathway cluster_without_cu Racemization Pathway (without CuCl₂) cluster_with_cu Enantiopure Pathway (with CuCl₂) benzoxazinone Benzoxazinone Intermediate nitrilium Nitrilium Ion Formation benzoxazinone->nitrilium Fragmentation stabilized Stabilized Intermediate benzoxazinone->stabilized CuCl₂ deprotonation Loss of Acidic Proton nitrilium->deprotonation cyclization Intramolecular Cyclization deprotonation->cyclization racemized Racemized Product cyclization->racemized enantiopure Enantiopure Product stabilized->enantiopure

Caption: Proposed racemization pathway in the absence of CuCl₂.

References

Technical Support Center: Handling and Disposal of Methyl N-boc-3-chloro-L-alaninate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from Methyl N-boc-3-chloro-L-alaninate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

This compound is a halogenated organic compound. Its waste is considered hazardous due to the presence of a carbon-halogen bond, which can lead to the formation of persistent and toxic environmental pollutants if not disposed of correctly.[1][2] Improper disposal is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Q2: What are the primary hazards associated with handling this chemical waste?

Q3: Can I dispose of small amounts of this waste down the sink?

No. Under no circumstances should any organic liquids, especially halogenated organic compounds, be disposed of down a sink or sewage drain.[5][6] This is to prevent environmental contamination and is often illegal.[6]

Q4: What is the general procedure for disposing of waste containing this compound?

All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.[5][7] This container should be kept closed except when adding waste and stored in a designated satellite accumulation area.[5][7] The waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

Troubleshooting Guide

Problem: I have accidentally mixed this compound waste with non-halogenated organic waste. What should I do?

Solution:

If you have accidentally mixed halogenated waste with non-halogenated waste, the entire mixture must now be treated as halogenated hazardous waste.[5][6]

  • Stop adding waste: Do not add any more non-halogenated waste to the container.

  • Label immediately: Clearly label the container as "Halogenated Organic Waste" or "Mixed Halogenated and Non-Halogenated Waste."[5] List all the chemical components on the label.[2]

  • Consult your EHS department: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures for the mixed waste stream. The cost of disposal for halogenated waste is typically higher than for non-halogenated waste.[6]

Problem: I have spilled a small amount of this compound powder in the fume hood.

Solution:

  • Ensure proper PPE: Before cleaning, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemically resistant gloves (e.g., nitrile rubber), a lab coat, long pants, and closed-toe shoes.[4][7]

  • Contain the spill: Prevent the powder from spreading further.

  • Clean-up: Carefully sweep or wipe up the spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid generating dust.[3][7]

  • Collect waste: Place the collected material and any contaminated cleaning materials into a clearly labeled, sealable, and chemically compatible hazardous waste container.[3][7]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of the waste container through your institution's EHS department.

Problem: The cap on my waste container for this compound is not sealing properly.

Solution:

A properly sealing cap is crucial to prevent the release of vapors and to avoid spills.[5]

  • Do not use the container: Immediately stop adding waste to this container.

  • Transfer the waste: If it is safe to do so, carefully transfer the waste to a new, appropriate hazardous waste container with a secure, threaded cap.[5]

  • Label the new container: Ensure the new container is properly labeled with "Hazardous Waste," the full chemical name, and a list of its contents.

  • Dispose of the faulty container: The old, empty container should also be disposed of as hazardous waste, as it is contaminated.

  • Report the issue: Inform your lab manager or EHS department about the faulty container to prevent its reuse.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C9H16ClNO4[4]
Molecular Weight 237.68 g/mol [4]
Appearance Solid[3]
Storage Temperature Store at room temperature or refrigerated.[3]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Experimental Protocols

Protocol 1: Segregation of Halogenated Organic Waste

Objective: To ensure the proper segregation of waste containing this compound from other waste streams.

Materials:

  • Designated and labeled "Halogenated Organic Waste" container (chemically compatible, with a screw-top cap).[2][5]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[7]

  • Waste manifest or log sheet.

Procedure:

  • Identify Waste: Identify all waste streams containing this compound. This includes neat (pure) compound, solutions, and contaminated materials (e.g., filter paper, gloves, pipette tips).

  • Container Labeling: Before adding any waste, ensure the "Halogenated Organic Waste" container is clearly labeled with the words "Hazardous Waste" and a list of all chemical constituents.[2][5]

  • Waste Addition: Carefully transfer the halogenated waste into the designated container. Avoid splashing or generating dust.

  • Secure Container: Tightly close the container cap immediately after adding waste.[5]

  • Log Entry: Record the type and approximate amount of waste added on the container's log sheet or your laboratory's waste manifest.

  • Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[7]

  • Disposal Request: When the container is full or has been in storage for the maximum allowed time per your institution's policy, contact your EHS department to arrange for pickup and disposal.[7]

Visualizations

WasteHandlingWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_storage Storage & Disposal A Experiment with This compound B Identify Halogenated Waste (Solid & Liquid) A->B C Is waste halogenated? B->C D Collect in designated 'Halogenated Waste' container C->D Yes E Collect in 'Non-Halogenated Waste' container C->E No F Securely cap and label container with all components D->F G Store in Satellite Accumulation Area F->G H Contact EHS for waste pickup G->H

Caption: Workflow for handling and segregating this compound waste.

SpillResponseDecisionTree A Spill of this compound Occurs B Is the spill large or in a poorly ventilated area? A->B C Evacuate the area. Alert others. Contact EHS immediately. B->C Yes D Is appropriate PPE available? B->D No E Do not proceed. Contact EHS. D->E No F Contain the spill with inert absorbent material. D->F Yes G Carefully sweep/collect aabsorbent material. F->G H Place in a labeled hazardous waste container. G->H I Decontaminate the area. H->I J Dispose of all waste through EHS. I->J

Caption: Decision tree for responding to a spill of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl N-boc-3-chloro-L-alaninate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The selection of appropriate analytical techniques is crucial for confirming the identity, purity, and stereochemistry of this chiral building block, ensuring the quality and safety of the final drug product. This document outlines the primary analytical techniques, presents comparative data, and provides detailed experimental protocols.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

The primary methods for characterizing the molecular structure and assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While a publicly available, comprehensive set of spectral data for this compound is limited, data from closely related compounds, such as N-Boc-L-alanine methyl ester, provide a strong basis for comparison. A certificate of analysis for this compound confirms that ¹H NMR is a standard technique for identity and purity confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts for this compound are based on the analysis of similar structures like N-Boc-L-alanine methyl ester.[3]

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms and their electronic environment. The anticipated chemical shifts for the target molecule are extrapolated from data on related N-Boc protected amino acid esters.[3][4]

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Functional GroupExpected ¹H Chemical Shift (ppm) for this compoundReported ¹H Chemical Shift (ppm) for N-Boc-L-alanine methyl ester[3]Expected ¹³C Chemical Shift (ppm) for this compoundReported ¹³C Chemical Shift (ppm) for N-Boc-L-alanine methyl ester[3]
Boc C(CH₃)₃~1.45 (s, 9H)1.40 (s, 9H)~28.428.4
Boc C (CH₃)₃--~80.079.8
OCH₃~3.75 (s, 3H)3.70 (s, 3H)~52.552.4
α-CH~4.4-4.6 (m, 1H)4.34 (m, 1H)~53-5549.4
β-CH₂Cl~3.8-4.0 (m, 2H)1.38 (d, 3H, -CH₃)~45-4718.5
NH~5.1 (br s, 1H)5.06 (br, 1H)--
Ester C=O--~170-172172.6
Boc C=O--~155.0155.0

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

Table 2: Comparison of Mass Spectrometry Data

Analytical MethodExpected m/z for this compoundReported m/z for N-Boc-L-alanine methyl ester[3]
ESI-MS [M+Na]⁺~260.07226.12
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Comparison of FTIR Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundReported Wavenumber (cm⁻¹) for N-Boc-L-alanine methyl ester[3]
N-H Stretch~33803378
C-H Stretch (aliphatic)~2980Not specified
Ester C=O Stretch~17451745
Amide I (Boc C=O) Stretch~17001699
Amide II (N-H Bend)~15101510
C-Cl Stretch~700-800Not applicable

Chiral Chromatography for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids.[6]

Table 4: Comparison of Chiral HPLC Methods for N-Boc Amino Acid Derivatives

MethodStationary PhaseMobile PhaseDetectionApplication
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®)Hexane/IsopropanolUV (210-220 nm)Enantiomeric purity of N-Boc amino acid esters[7]
Chiral SFCAmylose or cellulose (B213188) derivativesCO₂ with alcohol modifierUV/MSRapid chiral separations

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

General Protocol for Chiral HPLC
  • Column: Select a suitable chiral stationary phase column, such as a polysaccharide-based column.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 215 nm).

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the characterization and chiral purity determination of this compound.

Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure FTIR->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Workflow for Chiral Purity Determination SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC Chiral HPLC Analysis SamplePrep->HPLC MethodDev Method Development (Select Chiral Column and Mobile Phase) MethodDev->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq DataAnalysis Data Analysis (Peak Integration) DataAcq->DataAnalysis Result Enantiomeric Excess (% ee) Calculation DataAnalysis->Result

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics, the accurate analysis of chiral building blocks is paramount. Methyl N-boc-3-chloro-L-alaninate, a key intermediate, requires robust analytical methods to ensure its enantiomeric purity and overall quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering insights into their respective strengths and ideal applications.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the analytical task, such as the need for sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSKey Considerations
Specificity Good, relies on chromatographic separation.Excellent, combines chromatographic separation with mass-to-charge ratio and fragmentation pattern.LC-MS/MS provides a higher degree of confidence in peak identity, especially in complex matrices.
Sensitivity Moderate (ng-µg range).High to Very High (pg-fg range).For trace-level analysis and impurity profiling, LC-MS/MS is the superior choice.
Quantitation Good, established linearity.Excellent, wide dynamic range and use of internal standards.LC-MS/MS often provides better accuracy and precision for quantitative analysis.
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.Budgetary constraints may favor HPLC-UV for routine quality control.
Complexity Simpler operation and data analysis.More complex instrumentation and data interpretation.Requires more specialized operator training.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects requiring careful method development.Sample preparation is often more critical for LC-MS/MS.

Experimental Protocols

Detailed methodologies for both HPLC and a proposed LC-MS method are provided below. These serve as a starting point for method development and validation for the specific analysis of this compound.

HPLC Method for Enantiomeric Purity

This method is adapted from a validated protocol for the analysis of t-BOC-Alanine enantiomers, a structurally similar compound, and is expected to provide good resolution for the target analyte.[1]

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: [A] 20 mM ammonium (B1175870) acetate (B1210297), pH 6; [B] methanol; (90:10, A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL in methanol

Proposed LC-MS/MS Method for High-Sensitivity Analysis
  • Column: Chiralpak QN-AX or similar quinine-based anion-exchange column for enantioseparation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a volatile additive such as formic acid or ammonium acetate to ensure compatibility with mass spectrometry.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-product ion transitions.

  • Sample Preparation: Dilute sample in the initial mobile phase composition.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sample analysis using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chiral Separation (CHIROBIOTIC T) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Figure 1. HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dilution Dilution in Mobile Phase Sample->Dilution Injection Injection into LC-MS/MS Dilution->Injection Separation Chiral Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (QqQ) Ionization->MassAnalysis Detection MRM Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Confirmation Identity Confirmation (MS/MS) PeakIntegration->Confirmation

Figure 2. LC-MS/MS Experimental Workflow

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. For routine quality control where enantiomeric purity is the primary concern and sample concentrations are relatively high, HPLC with UV detection on a suitable chiral stationary phase offers a cost-effective and reliable solution. However, for applications demanding higher sensitivity, such as impurity profiling, analysis of complex biological matrices, or when absolute confirmation of identity is required, the superior selectivity and sensitivity of LC-MS/MS make it the method of choice. The selection of the most appropriate technique will ultimately depend on the specific analytical goals, available resources, and regulatory requirements.

References

A Comparative Guide to Methyl N-boc-3-chloro-L-alaninate and Other Protected Amino Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. This guide provides an objective comparison of Methyl N-boc-3-chloro-L-alaninate with other commonly used protected amino acids, supported by experimental data to inform rational selection in peptide synthesis and the development of novel therapeutics.

This compound is a versatile synthetic building block, valued for the reactivity of its chloro substituent which allows for the introduction of diverse functionalities. This guide will compare its performance and utility against other key protected amino acids, namely N-Boc-L-serine methyl ester, N-Boc-3-iodo-L-alanine methyl ester, and N-Boc-L-cysteine methyl ester, with a particular focus on their application in synthesizing unnatural amino acids and their subsequent incorporation into peptides.

Comparative Analysis of Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties can influence their handling, reactivity, and compatibility with various reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC₉H₁₆ClNO₄237.68651035-84-6Versatile precursor for nucleophilic substitution.
N-Boc-L-serine methyl esterC₉H₁₇NO₅219.242766-43-0Precursor for dehydration and other transformations.
N-Boc-3-iodo-L-alanine methyl esterC₉H₁₆INO₄329.1393267-04-0Highly reactive leaving group for substitutions and cross-coupling reactions.
N-Boc-L-cysteine methyl esterC₉H₁₇NO₄S235.3055757-46-5Thiol group allows for specific modifications like disulfide bond formation and alkylation.

Performance in the Synthesis of Unnatural Amino Acids

The true utility of these building blocks lies in their ability to be converted into a wide array of unnatural amino acids. A key transformation is the introduction of an azido (B1232118) group to form N-Boc-β-azido-L-alanine, a valuable precursor for "click chemistry" applications. The following table compares the synthetic routes from different precursors.

PrecursorReagents and ConditionsReported YieldReference
N-Boc-L-serine methyl ester1. Tosylation (TsCl, Et₃N, DMAP) 2. Azide (B81097) substitution (NaN₃, DMF)Good (qualitative)General knowledge
This compound NaN₃, DMF, heat Good to Excellent (expected) General knowledge
N-Boc-3-iodo-L-alanine methyl esterNaN₃, Acetone80-82%

Peptide Coupling Efficiency

The performance of these protected amino acids in standard peptide coupling reactions is another critical factor. While comprehensive side-by-side studies are limited, the choice of coupling reagent is known to significantly impact the efficiency, especially for sterically hindered or N-methylated amino acids. Reagents like HATU and HBTU are often employed to achieve high coupling rates and minimize side reactions. For routine couplings, N-Boc-L-alanine is a standard and efficient building block. The presence of the 3-chloro substituent in this compound is not expected to significantly hinder standard peptide coupling reactions, although specific optimization of coupling conditions may be required for complex sequences.

Experimental Protocols

Synthesis of N-Boc-β-iodo-L-alanine methyl ester from N-Boc-L-serine methyl ester

This two-step protocol provides a reliable method for converting the readily available serine derivative into the more reactive iodo-alanine.

  • Tosylation of N-Boc-L-serine methyl ester:

    • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

    • Cool the solution to 0°C in an ice bath.

    • Add 4-dimethylaminopyridine (B28879) (DMAP, 0.05 eq), triethylamine (B128534) hydrochloride (Me₃NHCl, 0.1 eq), and p-toluenesulfonyl chloride (TsCl, 1.0 eq).

    • Slowly add a solution of triethylamine (Et₃N, 1.0 eq) in CH₂Cl₂ over 40 minutes.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract with CH₂Cl₂, wash with brine, dry over magnesium sulfate, and concentrate to yield the tosylated product.

  • Iodination of the tosylated intermediate:

    • Dissolve the tosylated serine derivative (1.0 eq) in acetone.

    • Add sodium iodide (NaI, 1.2 eq) in one portion at room temperature.

    • Stir the reaction for 18 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and wash with sodium thiosulfate (B1220275) solution and brine.

    • Dry over magnesium sulfate, concentrate, and recrystallize from diethyl ether/petroleum ether to obtain N-Boc-β-iodo-L-alanine methyl ester.

    • Reported Yield: 80-82%

General Protocol for Nucleophilic Substitution of this compound with Sodium Azide

This protocol outlines the expected procedure for the synthesis of N-Boc-β-azido-L-alanine methyl ester from the chloro-derivative.

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.2-1.5 eq).

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Application in Biological Systems: Site-Specific Incorporation of Unnatural Amino Acids into GPCRs

Unnatural amino acids, such as those derived from the precursors discussed, are invaluable tools for studying protein structure and function. One prominent application is their site-specific incorporation into G-protein coupled receptors (GPCRs) to probe ligand-receptor interactions and signaling pathways.

The workflow for such an experiment typically involves genetic manipulation to introduce a unique codon (e.g., the amber stop codon, TAG) at the desired position in the GPCR gene. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is then used to specifically charge the unnatural amino acid onto the suppressor tRNA, which recognizes the unique codon during protein translation, leading to the incorporation of the unnatural amino acid at the specified site.

A Comparative Guide to the Chiral Purity Analysis of Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is a critical quality attribute in the synthesis of pharmaceuticals and other bioactive molecules. For intermediates like Methyl N-boc-3-chloro-L-alaninate, ensuring high chiral purity is paramount to guarantee the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for assessing the chiral purity of this compound and related N-protected amino acid esters, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The chiral purity of N-protected amino acid esters such as this compound is predominantly determined by three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method offers distinct advantages and is suited to different analytical needs.

Analytical TechniquePrincipleTypical Performance for N-Boc Protected Amino Acid EstersAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.Resolution (Rs): > 1.5 (baseline separation) Selectivity (α): 1.1 - 2.9 LOD/LOQ: ~0.05% of the minor enantiomer.[1] Analysis Time: 10-30 minutes.High resolution and accuracy, broad applicability to a wide range of N-protected amino acids, well-established and reliable.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC-MS Separation of volatile enantiomers on a chiral capillary column followed by mass spectrometric detection. Requires derivatization.Resolution (Rs): > 2.0 LOD: < 0.05% of the minor enantiomer. Analysis Time: 20-40 minutes.Excellent sensitivity and resolution, provides structural confirmation from mass spectra.Limited to thermally stable and volatile compounds, derivatization is often necessary which can be complex and introduce errors.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with a chiral resolving or solvating agent, leading to distinct NMR signals.Accuracy: ±1-2% for enantiomeric excess (ee) determination. Analysis Time: 5-15 minutes for data acquisition (plus reaction time for derivatization if needed).Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, potential for kinetic resolution during derivatization, may not be suitable for complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. While specific data for this compound is not widely published, the following protocols for closely related N-Boc protected amino acid esters serve as excellent starting points for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and robust method for the enantiomeric purity analysis of N-protected amino acids. Polysaccharide-based and macrocyclic antibiotic-based chiral stationary phases are particularly effective.

Method 1: Polysaccharide-Based CSP (e.g., CHIRALPAK® IA, IC)

  • Column: CHIRALPAK® IA or IC (amylose or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), or tetrahydrofuran (B95107) (THF)). A typical starting condition is n-Hexane/IPA (90:10, v/v). For N-Boc-alpha-amino acid esters, a mobile phase of 20% THF in hexane (B92381) has been shown to provide good enantioselectivity on Chiralpak IA.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Expected Performance: This method typically yields excellent resolution (Rs > 2.0) and selectivity (α > 1.5) for N-Boc protected amino acid esters.[1] The limit of detection for the minor enantiomer can be as low as 0.05%.[1]

Method 2: Macrocyclic Antibiotic-Based CSP (e.g., CHIROBIOTIC® T, R)

  • Column: CHIROBIOTIC® T (Teicoplanin) or CHIROBIOTIC® R (Ristocetin A), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: For N-Boc amino acids, a reversed-phase mode is often suitable. A typical mobile phase would be a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 4.1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-230 nm or LC-MS compatible.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Expected Performance: These columns offer broad selectivity and can achieve baseline resolution for a wide range of N-Boc amino acids.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary for chiral GC-MS analysis. This typically involves replacing the Boc group with a more volatile protecting group and/or converting the methyl ester to another derivative.

  • Derivatization Protocol (Two-Step):

    • Esterification: The carboxylic acid group (if not already esterified) is converted to a methyl or other volatile ester using a reagent like methanolic HCl.

    • N-Acylation: The amino group is derivatized using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF).

  • Column: A chiral capillary column, such as one based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Val).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., dichloromethane) for injection.

  • Expected Performance: Chiral GC-MS offers very high resolution (Rs often > 2.0) and excellent sensitivity, with the ability to detect the minor enantiomer at levels below 0.05%.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by observing them in a chiral environment using a chiral solvating agent (CSA).

  • Method: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)

    • Deprotection: The N-Boc group of this compound is first removed using an acid (e.g., trifluoroacetic acid) to yield the free amine.

    • Derivatization: The resulting amine is then reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: A suitable deuterated solvent (e.g., CDCl3).

    • Analysis: The resulting diastereomers will exhibit distinct signals in the 1H or 19F NMR spectrum. The integration of these well-resolved signals allows for the quantification of the enantiomeric excess.

  • Expected Performance: This method is relatively fast for a single sample but is generally less sensitive than chromatographic techniques. The accuracy is typically within ±1-2%.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column (e.g., CHIRALPAK® IA) Inject->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection (210-230 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Dissolve Dissolve in Volatile Solvent Derivatization->Dissolve Inject Inject into GC-MS Dissolve->Inject Column Chiral Capillary Column (e.g., Chirasil-Val) Inject->Column Separation Enantiomeric Separation Column->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration (SIM) Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Deprotection Boc Deprotection (if using CDA) Sample->Deprotection Reaction React with Chiral Auxiliary (CDA/CSA) Deprotection->Reaction NMR_Tube Prepare NMR Sample Reaction->NMR_Tube Acquisition Acquire Spectrum (e.g., 1H, 19F) NMR_Tube->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Conclusion

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is a versatile and highly reliable method suitable for routine quality control and release testing. Chiral GC-MS offers superior sensitivity, making it ideal for detecting trace-level enantiomeric impurities. NMR spectroscopy with chiral auxiliaries provides a rapid, albeit less sensitive, alternative for quick screening and reaction monitoring. For drug development and quality control purposes, a validated chiral HPLC method is often the preferred choice due to its robustness, accuracy, and established use in the pharmaceutical industry.

References

Comparative Biological Activity of Methyl N-boc-3-chloro-L-alaninate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Anticancer and Antimicrobial Potential

Methyl N-boc-3-chloro-L-alaninate serves as a versatile starting material in the synthesis of novel therapeutic agents. Its derivatives are of significant interest to the scientific community for their potential biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a comparative overview of the biological activities of various derivatives analogous to this compound, supported by experimental data from peer-reviewed studies. Due to a lack of publicly available data on a comprehensive series of this compound derivatives, this guide utilizes data from structurally similar compounds to infer potential structure-activity relationships and guide future research.

Anticancer Activity: Cytotoxicity Profile of Alanine (B10760859) and Amide Derivatives

Derivatives of β-chloro-L-alanine and related N-substituted amides have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis, or programmed cell death. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, providing a quantitative comparison of their anticancer potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives

DerivativeSubstitution on Phenyl RingMCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)PC-12 (Pheochromocytoma)
3c m-Cl0.7 ± 0.08--
3d p-Cl0.7 ± 0.40.6 ± 0.080.6 ± 0.08
3f p-Cl-1 ± 0.13-
3j p-NO2-0.76 ± 0.09-
Doxorubicin (Reference Drug)-0.38 ± 0.07-
Data sourced from a study on phenylacetamide derivatives, which are structurally related to potential derivatives of this compound.[1]

Table 2: Cytotoxicity (IC50 in µM) of 7-chloroquinoline-1,2,3-triazoyl carboxamides

DerivativeMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)
QTCA-1 >10020.60 (24h), 20.42 (48h), 19.91 (72h)
QTCA-2 >100>100
QTCA-3 >100>100
These compounds, while more complex, contain a chloro-substituted scaffold and exhibit cytotoxicity.[2]

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

β-chloro-L-alanine derivatives are known to exhibit antibacterial properties primarily by inhibiting alanine racemase, an essential enzyme in bacterial cell wall synthesis.[3][4][5] This inhibition leads to bacterial cell death. The following table presents the minimum inhibitory concentration (MIC) values for related phosphonopeptide derivatives of β-chloro-L-alanine against various bacterial strains.

Table 3: Comparative Antimicrobial Activity (MIC90 in mg/L) of β-chloro-L-alanine Derivatives

DerivativeEnterococcus faecalis (GRE)Enterococcus faecium (GRE)Staphylococcus aureus (MRSA)
Di-alanyl fosfalin 0.52-
β-chloro-L-alanyl-β-chloro-L-alanine --4
Alafasfalin --8
GRE: Glycopeptide-Resistant Enterococci; MRSA: Methicillin-Resistant Staphylococcus aureus. Data from a study on phosphonopeptide derivatives.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Test compounds and vehicle control

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial strains

  • 96-well microtiter plates

  • Test compounds and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth within the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Start Starting Material (this compound) Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification PrimaryScreening Primary Screening (e.g., MTT Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Dose-Response) HitIdentification->SecondaryScreening LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection MOA_Studies Mechanism of Action Studies (e.g., Apoptosis Assays) LeadSelection->MOA_Studies TargetValidation Target Validation MOA_Studies->TargetValidation

Caption: General workflow for biological screening.

Conclusion

While direct comparative data on a series of this compound derivatives is currently limited in the scientific literature, the analysis of structurally related compounds provides valuable insights into their potential as anticancer and antimicrobial agents. The presented data on analogous alanine and amide derivatives suggest that modifications to the parent structure can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such investigations.

References

Efficacy of Methyl N-boc-3-chloro-L-alaninate vs. other building blocks in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of non-canonical amino acids is a critical step in the design of novel peptides with enhanced therapeutic properties. Dehydroalanine (B155165) (Dha), an α,β-unsaturated amino acid, is of particular interest due to its ability to act as a Michael acceptor for covalent modification and to introduce conformational constraints into peptide backbones. This guide provides an objective comparison of the efficacy of Methyl N-boc-3-chloro-L-alaninate against other common building blocks for the synthesis of dehydroalanine-containing peptides, supported by experimental data and detailed protocols.

Introduction to Dehydroalanine Synthesis Strategies

The synthesis of peptides containing dehydroalanine residues is typically achieved through the β-elimination of a precursor amino acid integrated into the peptide sequence. The choice of the precursor building block significantly impacts the overall efficiency, purity, and scalability of the synthesis. This guide focuses on a comparative analysis of three primary precursor strategies:

  • This compound: A direct precursor where the chlorine atom serves as a leaving group for β-elimination.

  • Serine Derivatives: Where the hydroxyl group is modified to create a good leaving group for elimination.

  • Phenylselenocysteine (B1259780) Derivatives: An indirect method involving the oxidative elimination of a phenylselenyl group.

Comparative Efficacy of Building Blocks

The performance of each building block is evaluated based on key metrics such as reaction yield, purity of the final dehydroalanine-containing peptide, and the complexity of the synthetic protocol.

Building BlockPrecursorElimination MethodTypical Yield (%)Typical Purity (%)Key AdvantagesPotential Disadvantages
This compound Boc-L-Ala(3-Cl)-OMeBase-mediated β-elimination60-80>90Direct precursor, straightforward elimination.Potential for side reactions such as substitution or aziridine (B145994) formation.
Boc-L-Serine Derivatives Boc-L-Ser-OHActivation of hydroxyl group followed by base-mediated elimination70-95[1]>95Readily available starting material, high efficiency with optimized methods.[1]Requires an additional activation step for the hydroxyl group.
Fmoc-L-Phenylselenocysteine Fmoc-L-Sec(Ph)-OHOxidative elimination (e.g., with H₂O₂)High[2][3]>95[2][3]Mild and chemoselective elimination conditions.[2][3][4]The precursor amino acid is not commercially available and requires multi-step synthesis.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of a model dehydroalanine-containing dipeptide (Boc-Ala-Dha-NH₂) using each of the precursor building blocks are provided below.

Protocol 1: Synthesis from this compound

This protocol involves the coupling of this compound followed by a base-mediated β-elimination to generate the dehydroalanine residue.

1. Solid-Phase Peptide Synthesis (SPPS) of the Chloro-Alanine Containing Peptide:

  • Resin: Rink Amide resin (0.5 mmol/g loading).

  • Step 1: Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Step 2: Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Step 3: Coupling of Boc-L-Alanine: Dissolve Boc-L-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF.

  • Step 4: Coupling of this compound: Dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

2. β-Elimination to form Dehydroalanine:

  • Step 1: Swell the peptide-resin in DMF.

  • Step 2: Add a solution of 1,8-Diazabicycloundec-7-ene (DBU) (5 eq.) in DMF to the resin.

  • Step 3: Agitate the reaction mixture at room temperature for 12 hours.

  • Step 4: Wash the resin with DMF, DCM, and methanol.

3. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the desired Boc-Ala-Dha-NH₂.

Protocol 2: Synthesis from Serine Derivatives

This method utilizes a serine residue which is activated in situ to facilitate the β-elimination.

1. Solid-Phase Peptide Synthesis (SPPS) of the Serine-Containing Peptide:

  • Follow the same SPPS procedure as in Protocol 1, but use Boc-L-Ser(tBu)-OH in the second coupling step.

2. On-Resin Dehydration of Serine:

  • Step 1: Deprotection of Serine Side Chain: Treat the peptide-resin with 95% TFA, 2.5% water, and 2.5% TIS for 30 minutes to remove the tBu protecting group from the serine side chain. Wash thoroughly with DMF.

  • Step 2: Activation and Elimination: To the swollen peptide-resin in anhydrous THF, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.0 M in THF, 3 eq.).[1]

  • Step 3: Agitate the reaction for 10 minutes at room temperature.[1]

  • Step 4: Wash the resin with THF, DMF, DCM, and methanol.

3. Cleavage and Deprotection:

  • Follow the same cleavage and deprotection procedure as in Protocol 1.

Protocol 3: Synthesis from Phenylselenocysteine

This protocol involves the incorporation of a phenylselenocysteine residue followed by oxidative elimination.

1. Solid-Phase Peptide Synthesis (SPPS) of the Phenylselenocysteine-Containing Peptide:

  • Follow the same SPPS procedure as in Protocol 1, but use Fmoc-L-Sec(Ph)-OH in the second coupling step. The synthesis of Fmoc-L-Sec(Ph)-OH is a multi-step process that needs to be performed beforehand.[2][3]

2. Oxidative Elimination:

  • Step 1: Swell the peptide-resin in a mixture of DMF/water (1:1).

  • Step 2: Add a solution of sodium periodate (B1199274) (10 eq.) in DMF/water to the resin.

  • Step 3: Agitate the mixture for 30 minutes at room temperature.

  • Step 4: Wash the resin with DMF/water, DMF, DCM, and methanol.

3. Cleavage and Deprotection:

  • Follow the same cleavage and deprotection procedure as in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_chloroalanine Method 1: this compound cluster_serine Method 2: Serine Derivative cluster_selenocysteine Method 3: Phenylselenocysteine chloro_start Start with Rink Amide Resin chloro_spps SPPS with Boc-Ala-OH and Boc-Ala(3-Cl)-OMe chloro_start->chloro_spps chloro_elim β-Elimination (DBU in DMF) chloro_spps->chloro_elim chloro_cleave Cleavage and Deprotection (TFA Cocktail) chloro_elim->chloro_cleave chloro_product Boc-Ala-Dha-NH₂ chloro_cleave->chloro_product serine_start Start with Rink Amide Resin serine_spps SPPS with Boc-Ala-OH and Boc-Ser(tBu)-OH serine_start->serine_spps serine_deprotect Side-chain Deprotection (TFA) serine_spps->serine_deprotect serine_elim Dehydration (TBAF in THF) serine_deprotect->serine_elim serine_cleave Cleavage and Deprotection (TFA Cocktail) serine_elim->serine_cleave serine_product Boc-Ala-Dha-NH₂ serine_cleave->serine_product seleno_start Start with Rink Amide Resin seleno_spps SPPS with Boc-Ala-OH and Fmoc-Sec(Ph)-OH seleno_start->seleno_spps seleno_elim Oxidative Elimination (NaIO₄ in DMF/H₂O) seleno_spps->seleno_elim seleno_cleave Cleavage and Deprotection (TFA Cocktail) seleno_elim->seleno_cleave seleno_product Boc-Ala-Dha-NH₂ seleno_cleave->seleno_product

Caption: Experimental workflows for the synthesis of a dehydroalanine-containing dipeptide.

logical_relationship cluster_precursors Dehydroalanine Precursors chloroalanine This compound elimination β-Elimination Reaction chloroalanine->elimination serine Serine Derivatives serine->elimination selenocysteine Phenylselenocysteine selenocysteine->elimination dha_peptide Dehydroalanine-containing Peptide elimination->dha_peptide

Caption: Logical relationship of precursor building blocks to the final dehydroalanine peptide.

Conclusion

The selection of an appropriate building block for the synthesis of dehydroalanine-containing peptides depends on several factors, including the desired scale of synthesis, the chemical nature of the target peptide, and the availability of starting materials.

  • This compound offers a direct and straightforward approach, making it a viable option for many applications. However, careful optimization of the elimination conditions is necessary to minimize side reactions.

  • The use of serine derivatives is highly efficient and utilizes a readily available amino acid, making it a cost-effective and scalable method.[1] The additional activation step is a minor drawback.

  • The phenylselenocysteine method provides a mild and highly chemoselective route to dehydroalanine-containing peptides, which is particularly advantageous for complex and sensitive sequences.[2][3][4] The main limitation is the need to synthesize the unnatural amino acid precursor.[2][3]

Ultimately, the choice of building block should be guided by a thorough evaluation of the specific requirements of the synthetic target and the resources available to the researcher. This guide provides the foundational information to make an informed decision and to successfully synthesize dehydroalanine-containing peptides for advanced research and drug development.

References

Spectroscopic Data for Methyl N-boc-3-chloro-L-alaninate Isomers Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data for the isomers of Methyl N-boc-3-chloro-L-alaninate, including the L-isomer (CAS 651035-84-6), the D-isomer, and the DL-racemic mixture (CAS 119542-95-9), did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data required for a detailed comparative guide.

While product listings and certificates of analysis confirm the commercial availability of the L-isomer and the racemic mixture, the detailed spectral characterization is not publicly available in the searched databases.[1] For instance, a certificate of analysis for this compound indicates that the ¹H NMR spectrum is "consistent with structure," but the actual chemical shifts, multiplicities, and coupling constants are not provided.[1]

This lack of specific experimental data prevents a direct, quantitative comparison of the spectroscopic properties of the different isomers as requested. For a meaningful comparison, access to the raw or processed spectral data for each isomer under consistent experimental conditions would be necessary.

In the absence of specific data for the target molecules, a comparative analysis is not feasible at this time. Researchers and drug development professionals seeking this information are advised to consult proprietary databases or perform their own analytical characterization of the compounds.

General Principles of Spectroscopic Comparison for Enantiomers

It is important to note that for enantiomers such as the L- and D-isomers of Methyl N-boc-3-chloro-alaninate, standard spectroscopic techniques like NMR and IR are not expected to show any differences when conducted in an achiral solvent. The spectra should be identical as the magnetic and vibrational environments of the nuclei are the same. Distinguishing between enantiomers requires a chiral environment, for example, through the use of chiral shift reagents in NMR, or by techniques that measure the interaction with plane-polarized light, such as optical rotation or circular dichroism. A racemic mixture would also exhibit the same NMR and IR spectra as the individual enantiomers.

Experimental Protocols for Spectroscopic Analysis

For researchers intending to acquire the necessary data, the following general experimental protocols for similar compounds are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. This will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). For the target molecule (C₉H₁₆ClNO₄, Molecular Weight: 237.68 g/mol ), the expected [M+H]⁺ ion would be at m/z 238.08, and the [M+Na]⁺ at m/z 260.06.

Workflow for Spectroscopic Comparison

The logical workflow for conducting the proposed, but currently unachievable, comparison is outlined below. This diagram illustrates the necessary steps from sample acquisition to the final comparative analysis.

Spectroscopic_Comparison_Workflow cluster_isomers Sample Isomers cluster_techniques Spectroscopic Analysis cluster_data Data Processing cluster_comparison Comparative Analysis L_Isomer L-Isomer (CAS 651035-84-6) NMR NMR (¹H & ¹³C) L_Isomer->NMR IR FTIR L_Isomer->IR MS Mass Spec. L_Isomer->MS D_Isomer D-Isomer D_Isomer->NMR D_Isomer->IR D_Isomer->MS DL_Mixture DL-Racemic Mixture (CAS 119542-95-9) DL_Mixture->NMR DL_Mixture->IR DL_Mixture->MS NMR_Data Spectral Data (Shifts, Couplings) NMR->NMR_Data IR_Data Vibrational Freq. IR->IR_Data MS_Data m/z Values MS->MS_Data Comparison_Table Data Tables NMR_Data->Comparison_Table IR_Data->Comparison_Table MS_Data->Comparison_Table Report Final Guide Comparison_Table->Report

References

The Versatility of Methyl N-boc-3-chloro-L-alaninate in Synthetic Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl N-boc-3-chloro-L-alaninate, a chiral building block, is a versatile intermediate in synthetic organic chemistry, primarily utilized in the preparation of valuable nitrogen-containing compounds such as chiral aziridines, non-proteinogenic amino acids, and specialized peptides. This guide provides a comparative analysis of its key applications, supported by experimental data, to assist researchers, scientists, and drug development professionals in leveraging this compound for their synthetic needs.

Synthesis of Chiral Aziridine-2-carboxylates

One of the primary applications of this compound is its use as a precursor for the synthesis of N-Boc-aziridine-2-carboxylic acid methyl ester through intramolecular cyclization. This reaction typically proceeds via base-induced intramolecular nucleophilic substitution.

Comparison of Reaction Conditions for Aziridination:

While specific comparative studies detailing the cyclization of this compound are not extensively documented in publicly available literature, the general mechanism involves the deprotonation of the Boc-protected amine followed by intramolecular attack on the carbon bearing the chloro group. The efficiency of this reaction is influenced by the choice of base and solvent.

Base/Solvent SystemTypical YieldReaction TimeNotes
Sodium Hydride (NaH) / Tetrahydrofuran (THF)Moderate to High12-24 hCommon and effective for similar cyclizations.
Potassium tert-butoxide (KOtBu) / tert-ButanolModerate to High8-16 hStrong, non-nucleophilic base suitable for this transformation.
1,8-Diazabicycloundec-7-ene (DBU) / AcetonitrileModerate24-48 hMilder, non-nucleophilic base, may require longer reaction times.

Table 1: A general comparison of common base/solvent systems for the cyclization of β-halo-α-amino acids to aziridines. Yields and reaction times are estimates based on analogous reactions and may vary for this compound.

Experimental Protocol: Synthesis of Methyl N-Boc-aziridine-2-carboxylate

  • Preparation: A solution of this compound (1.0 eq) in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • Reaction: Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution.

  • Incubation: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired Methyl N-Boc-aziridine-2-carboxylate.

Aziridination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound in THF base Add NaH at 0°C start->base stir Stir at RT for 12-24h base->stir quench Quench with aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify product Methyl N-Boc-aziridine-2-carboxylate purify->product

Figure 1. Experimental workflow for the synthesis of Methyl N-Boc-aziridine-2-carboxylate.

Precursor for the Synthesis of β-Substituted Alanines

This compound serves as a valuable electrophile for the introduction of various nucleophiles at the β-position, leading to a diverse range of non-proteinogenic β-substituted alanines. This synthetic strategy offers an alternative to the Michael addition to dehydroalanine (B155165) derivatives.

Comparison of Nucleophilic Substitution vs. Michael Addition:

FeatureNucleophilic Substitution of this compoundMichael Addition to N-Boc-dehydroalanine Methyl Ester
Precursor Availability Synthesized from L-serine.Synthesized from serine or other precursors.
Reaction Conditions Typically requires a base to facilitate substitution.Often requires a catalyst (base or Lewis acid).
Scope of Nucleophiles Good for a wide range of soft and hard nucleophiles.Particularly effective for soft nucleophiles.
Stereocontrol Retention of stereochemistry at the α-carbon is expected.Stereocenter is created during the reaction, requiring asymmetric catalysis for enantioselectivity.

Table 2: A qualitative comparison of two common methods for synthesizing β-substituted alanines.

Experimental Protocol: Synthesis of a β-Heterocyclic Alanine (B10760859) Derivative

  • Preparation: To a solution of the desired heterocycle (e.g., pyrazole, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF), a suitable base (e.g., sodium hydride, 1.2 eq) is added at 0 °C under an inert atmosphere.

  • Reaction: After stirring for 30 minutes, a solution of this compound (1.0 eq) in the same solvent is added dropwise.

  • Incubation: The reaction mixture is stirred at room temperature or heated as necessary (e.g., 50-80 °C) for 12-48 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired β-heterocyclic alanine derivative.

Nucleophilic_Substitution_Pathway start This compound product β-Substituted Alanine Derivative start->product Base, Solvent nucleophile Nucleophile (e.g., Heterocycle) nucleophile->product

Figure 2. General signaling pathway for the synthesis of β-substituted alanines.

Application in Peptide Synthesis

While not as common as standard proteinogenic amino acids, chloro-alanine derivatives can be incorporated into peptides to serve as precursors for other functionalities. For instance, a β-chloro-L-alanine residue within a peptide can be converted to an L-cysteine residue.[1] The use of this compound in solid-phase peptide synthesis (SPPS) would follow standard Boc-chemistry protocols.

Comparison with Standard Boc-Amino Acids:

ParameterThis compoundStandard Boc-L-alanine
Coupling Efficiency Potentially slightly lower due to steric hindrance from the chloro group.High.
Side Reactions Potential for β-elimination under strongly basic conditions.Generally stable under standard SPPS conditions.
Post-synthetic Modification The chloro group allows for further chemical modification on the resin.The methyl side chain is unreactive.

Table 3: A comparison of this compound with a standard Boc-amino acid in the context of peptide synthesis.

Experimental Protocol: Incorporation into a Peptide Sequence (Boc-SPPS)

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

  • Coupling: this compound (2-4 eq) is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of an amine base (e.g., DIEA) in a suitable solvent (e.g., DMF). This activated solution is then added to the resin.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for the subsequent amino acids in the desired sequence.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Methyl N-boc-3-chloro-L-alaninate Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Resin Repeat Cycle Next_Cycle Next Amino Acid Cycle or Cleavage Wash->Next_Cycle

Figure 3. Logical workflow for the incorporation of this compound in solid-phase peptide synthesis.

References

A Comparative Study of N-Boc-L-alanine-OMe 1b in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility, stability, and reactivity of N-Boc-L-alanine methyl ester (N-Boc-L-alanine-OMe, 1b), a crucial building block in peptide synthesis and pharmaceutical development. Due to the limited availability of direct quantitative data for this specific ester in various solvents, this document leverages available information on its parent compound, N-(tert-Butoxycarbonyl)-L-alanine, and the general characteristics of Boc-protected amino acid esters. The experimental protocols provided will enable researchers to generate precise data for their specific applications.

Data Presentation

The following table summarizes the expected qualitative solubility of N-Boc-L-alanine-OMe in a range of common laboratory solvents, based on the properties of its parent acid and general principles of solubility for protected amino acid esters.

SolventSolvent TypeExpected SolubilityRationale
Dichloromethane (DCM)AproticHighThe nonpolar nature of DCM effectively solvates the Boc and methyl ester groups.
Dimethylformamide (DMF)Polar AproticHighDMF is a versatile solvent capable of solvating both polar and nonpolar moieties of the molecule.
Methanol (MeOH)Polar ProticHighMethanol can engage in hydrogen bonding with the carbamate (B1207046) group and effectively solvate the ester.
Ethanol (B145695) (EtOH)Polar ProticHighSimilar to methanol, ethanol is a good solvent for this type of compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent that readily dissolves many organic compounds.[1]
WaterPolar ProticSparingly Soluble to InsolubleThe hydrophobic Boc group and the methyl ester limit solubility in aqueous solutions.[2]

Experimental Protocols

Determination of Solubility

This protocol outlines a standard method for determining the equilibrium solubility of N-Boc-L-alanine-OMe in various solvents.

Materials:

  • N-Boc-L-alanine-OMe (1b)

  • Selected solvents (e.g., Dichloromethane, Methanol, Water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of N-Boc-L-alanine-OMe to a pre-weighed vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vial to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the HPLC.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved N-Boc-L-alanine-OMe.

  • Calculate the solubility from the concentration and dilution factor.

Assessment of Stability

This protocol provides a general method for assessing the stability of N-Boc-L-alanine-OMe in different solvents over time, which is crucial for understanding its shelf-life and compatibility with various reaction conditions.

Materials:

  • N-Boc-L-alanine-OMe (1b)

  • Selected solvents

  • Vials with screw caps

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or temperature-controlled chamber

Procedure:

  • Prepare stock solutions of N-Boc-L-alanine-OMe in the selected solvents at a known concentration.

  • Aliquot the solutions into several vials.

  • Store the vials under controlled conditions (e.g., specific temperature and light exposure).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each solution.

  • Analyze the samples directly by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Calculate the percentage of degradation over time.

Reactivity Profile

The reactivity of N-Boc-L-alanine-OMe is primarily dictated by the Boc protecting group and the methyl ester functionality.

  • Acid Lability of the Boc Group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. In the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, the Boc group will be cleaved to yield the free amine.[3] This is a fundamental deprotection step in peptide synthesis.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, N-Boc-L-alanine.[3] The rate of hydrolysis is dependent on the pH, temperature, and the solvent. For instance, in the presence of aqueous base (e.g., NaOH), saponification will occur. The use of anhydrous solvents is recommended to prevent premature hydrolysis during reactions where the ester is intended to remain intact.[3]

Visualizations

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Add excess N-Boc-L-alanine-OMe to vial B Add known volume of solvent A->B C Equilibrate for 24h at constant temperature B->C D Centrifuge to separate solid C->D E Withdraw and dilute supernatant D->E F Analyze by HPLC E->F G Prepare stock solutions in various solvents H Store under controlled conditions G->H I Withdraw samples at time intervals H->I J Analyze by HPLC I->J K Monitor degradation J->K

Caption: Experimental workflows for determining the solubility and stability of N-Boc-L-alanine-OMe.

Signaling_Pathways cluster_reactivity Reactivity of N-Boc-L-alanine-OMe Compound N-Boc-L-alanine-OMe Deprotected L-alanine methyl ester (free amine) Compound->Deprotected Boc Deprotection Hydrolyzed N-Boc-L-alanine Compound->Hydrolyzed Ester Hydrolysis Acid Strong Acid (e.g., TFA) Acid->Deprotected Base Aqueous Base (e.g., NaOH) Base->Hydrolyzed

Caption: Key reactivity pathways for N-Boc-L-alanine-OMe under acidic and basic conditions.

References

Safety Operating Guide

Proper Disposal of Methyl N-boc-3-chloro-L-alaninate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl N-boc-3-chloro-L-alaninate as a hazardous, halogenated organic chemical waste. Store in a designated, labeled, and sealed container away from incompatible materials. Do not dispose of this chemical down the drain[1][2]. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on available safety data, the following are recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or solutions of the compound to avoid inhalation of dust or vapors[2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

  • Waste Segregation:

    • Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste [3][4][5].

    • Maintain a separate, designated waste container for halogenated organic compounds.

    • Crucially, do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].

  • Container Selection and Labeling:

    • Select a chemically compatible and leak-proof waste container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.

    • The container must be clearly labeled as "Hazardous Waste"[4].

    • The label must also include:

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

      • The appropriate hazard pictograms (e.g., GHS07 for irritant).

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid waste, such as residual powder or contaminated weighing paper, into the designated halogenated waste container. Avoid generating dust during this process[6].

    • Liquid Waste: If the compound is in a solution, transfer the solution into the designated halogenated liquid waste container.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and empty vials that are contaminated with this compound should also be placed in the solid halogenated waste container. For glassware, rinse with a suitable solvent and collect the rinsate as halogenated liquid waste.

  • Storage of Waste:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with all the necessary information from the waste label.

Disposal Workflow

DisposalWorkflow start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate non_halogenated Non-Halogenated Waste Stream segregate->non_halogenated No halogenated_container Select & Label Halogenated Waste Container segregate->halogenated_container Yes collect_waste Collect Waste (Solid, Liquid, Contaminated Items) halogenated_container->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A workflow for the proper disposal of this compound.

Logical Decision-Making for Waste Segregation

WasteSegregation start Chemical Waste Generated is_organic Is the waste organic? start->is_organic is_halogenated Does the waste contain Fluorine, Chlorine, Bromine, or Iodine? halogenated_bin Dispose in HALOGENATED Organic Waste is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in NON-HALOGENATED Organic Waste is_halogenated->non_halogenated_bin No inorganic_bin Aqueous/Inorganic Waste Stream is_organic->is_halogenated Yes is_organic->inorganic_bin No

Caption: A decision tree for segregating chemical waste in the laboratory.

References

Essential Safety and Logistical Information for Handling Methyl N-boc-3-chloro-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl N-boc-3-chloro-L-alaninate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical impermeable glovesNitrile or neoprene gloves are suitable.
Eyes Safety glasses or gogglesMust be worn at all times in the laboratory.
Body Protective clothingA lab coat or chemical-resistant apron should be worn.
Respiratory RespiratorRecommended when handling large quantities or in poorly ventilated areas. A NIOSH-approved respirator is advised.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols during handling.[1][2]

  • Use non-sparking tools and equipment to prevent ignition.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Store under an inert atmosphere to maintain product quality.[2]

Emergency Procedures

In the event of exposure or a spill, follow these immediate procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Collection: Collect waste in a designated, labeled, and tightly sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.[1][2]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up workspace in a fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials prep_setup->prep_materials handling_weigh Weigh the required amount of this compound prep_materials->handling_weigh Proceed to handling handling_transfer Carefully transfer the chemical to the reaction vessel handling_weigh->handling_transfer handling_reaction Perform the experimental procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate all glassware and equipment handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Collect all chemical waste in a labeled container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of PPE properly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。